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Heptylzinc bromide 0.5M solution IN

Cat. No.: B12097520
M. Wt: 244.5 g/mol
InChI Key: SBACIVWUWRSWLN-UHFFFAOYSA-M
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Description

Contextualization of Organozinc Reagents in Modern Synthetic Chemistry

Organozinc reagents are a class of organometallic compounds containing a carbon-zinc bond. wikipedia.org They play a crucial role in contemporary synthetic chemistry, finding application in the production of pharmaceuticals, fragrances, and agrochemicals. acs.org Their primary utility is in the formation of new carbon-carbon (C-C) bonds, a fundamental process in the construction of complex organic molecules. acs.org While perhaps not as widely recognized as their organolithium or Grignard counterparts, organozinc compounds have experienced a resurgence in recent decades due to their distinct advantages. acs.org

The moderate reactivity of organozinc reagents also contributes to their utility. While they are less reactive than Grignard or organolithium reagents, this characteristic can be advantageous, leading to higher selectivity and fewer side reactions. wikipedia.org Their reactivity can be fine-tuned through the choice of reaction conditions and the use of catalysts, making them versatile tools for a variety of transformations. acs.org

Historical Development and Evolution of Organozinc Bromide Reagents

The history of organozinc chemistry dates back to 1848, when Edward Frankland synthesized the first organozinc compound, diethylzinc. wikipedia.orgdigitellinc.comsigmaaldrich.com This discovery marked the dawn of organometallic chemistry and laid the groundwork for the development of the theory of valence. digitellinc.com Early work by Frankland and his students, as well as by Russian chemists like Aleksandr Butlerov and Aleksandr Zaitsev, explored the reactions of dialkylzinc reagents with carbonyl compounds. digitellinc.com

A significant breakthrough in the preparation of organozinc reagents was the development of methods for their direct synthesis from organic halides and zinc metal. wikipedia.orgsigmaaldrich.com Initially, this was challenging, particularly for less reactive alkyl bromides and chlorides. sigmaaldrich.com The discovery of "Rieke zinc," a highly activated form of zinc metal, enabled the direct reaction of these halides with zinc, expanding the scope of accessible organozinc reagents. wikipedia.orgsigmaaldrich.com

Further advancements led to the development of methods for preparing alkylzinc bromides from alkyl bromides using magnesium in the presence of lithium chloride (LiCl) and zinc chloride (ZnCl₂). researchgate.net The use of LiCl was found to be crucial for promoting the insertion of zinc into the carbon-bromine bond and for the efficiency of subsequent reactions. acs.orgbeilstein-journals.org More recent methods have employed cobalt catalysis for the direct preparation of alkylzinc compounds from functionalized alkyl bromides under mild conditions. researchgate.net These developments have made a wide range of functionalized alkylzinc bromides readily accessible for use in organic synthesis.

Significance of Alkylzinc Bromides in Catalytic and Stoichiometric Transformations

Alkylzinc bromides are versatile reagents that participate in a wide range of both catalytic and stoichiometric transformations, primarily focused on the formation of new carbon-carbon bonds.

Catalytic Transformations: The most prominent application of alkylzinc bromides is in transition metal-catalyzed cross-coupling reactions. sigmaaldrich.com The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for forming C-C bonds. wikipedia.org Alkylzinc bromides are excellent partners in these reactions due to their ability to undergo transmetalation, a key step in the catalytic cycle. nih.gov These reactions have been successfully applied to couple alkylzinc bromides with a variety of aryl bromides and chlorides, even those with sensitive functional groups. organic-chemistry.orgmit.edunih.gov The development of specialized ligands has further expanded the scope of these reactions, enabling the coupling of even challenging secondary alkylzinc halides. organic-chemistry.orgmit.edunih.gov Copper-catalyzed cross-coupling reactions of alkylzinc reagents with primary alkyl bromides have also been developed. nih.gov

Stoichiometric Transformations: Beyond their use in catalytic cycles, alkylzinc bromides are also employed in stoichiometric reactions. They can undergo addition reactions to various electrophiles. For instance, they participate in multicomponent Mannich reactions to form α-branched amines. beilstein-journals.org Copper-catalyzed conjugate addition of alkylzinc bromides to activated alkynes is another important application. acs.org They can also add to carbonyl groups in a manner similar to Grignard reagents, a reaction known as the Barbier reaction, which can often be performed in a one-pot procedure. wikipedia.org

The reactivity of alkylzinc bromides can be influenced by additives. For example, the presence of lithium chloride is often essential for the efficiency of multicomponent reactions. beilstein-journals.org The choice of solvent also plays a critical role, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) and N,N-dimethylacetamide (DMA) being commonly used. beilstein-journals.orgorganic-chemistry.org

Scope and Academic Relevance of Heptylzinc Bromide as a Specialized Reagent

Heptylzinc bromide, as a specific example of an alkylzinc bromide, serves as a valuable building block for introducing a linear seven-carbon chain into organic molecules. Its utility is demonstrated in various academic and patent literature, highlighting its role in the synthesis of complex targets.

A notable application of a 0.5M solution of n-heptylzinc bromide in THF is in the synthesis of precursors for cannabigerol (B157186) derivatives. google.com In a specific example, it was used in a palladium-catalyzed cross-coupling reaction with a functionalized phenyl trifluoromethanesulfonate. google.com This demonstrates the reagent's compatibility with complex substrates and its utility in the late-stage functionalization of molecules.

The academic relevance of heptylzinc bromide is further underscored by its use in studies aimed at developing and understanding new catalytic methodologies. For instance, 4-heptylzinc bromide has been employed in the investigation of Negishi cross-coupling reactions, particularly in optimizing reaction conditions and exploring the effects of different catalysts and solvents. core.ac.uk These studies contribute to the broader understanding of organozinc reactivity and help to expand the toolkit available to synthetic chemists.

Overview of Key Research Areas Pertaining to Heptylzinc Bromide 0.5M Solutions

Research involving heptylzinc bromide 0.5M solutions is primarily concentrated in the area of transition metal-catalyzed cross-coupling reactions. The development of more efficient and selective catalysts for these reactions remains an active area of investigation. This includes the design of new ligands for palladium and nickel catalysts that can promote the coupling of heptylzinc bromide with a wider range of electrophiles, including challenging aryl chlorides and other alkyl halides. organic-chemistry.orgmit.edunih.gov

Another key research area is the application of heptylzinc bromide in the total synthesis of natural products and other biologically active molecules. The ability to introduce a heptyl group selectively is crucial for the synthesis of various target compounds. For example, the cross-coupling of a heptylzinc bromide reagent was a key step in the synthesis of a natural product. ethz.ch

Furthermore, there is ongoing research into the development of more sustainable and practical methods for the preparation and use of organozinc reagents like heptylzinc bromide. This includes exploring reactions in more environmentally friendly solvents and developing catalytic systems that operate under milder conditions with lower catalyst loadings. acs.orgorganic-chemistry.org The use of heptylzinc bromide in flow chemistry is also an emerging area, offering potential advantages in terms of scalability and safety. acs.org

Table of Reaction Types Involving Alkylzinc Bromides

Reaction Type Description Key Features
Negishi Coupling Palladium- or nickel-catalyzed cross-coupling with organic halides (e.g., aryl bromides, vinyl triflates). wikipedia.org High functional group tolerance, versatile for C(sp²)-C(sp³) and C(sp³)-C(sp³) bond formation. nih.govnih.gov
Mannich Reaction Three-component reaction with an aldehyde and an amine to form α-branched amines. beilstein-journals.org Efficient for the synthesis of complex amines; often requires LiCl as an additive. beilstein-journals.org
Conjugate Addition Copper-catalyzed 1,4-addition to α,β-unsaturated carbonyl compounds and activated alkynes. acs.org Forms new C-C bonds at the β-position of the unsaturated system.
Barbier Reaction Addition to carbonyl compounds (aldehydes, ketones) in a one-pot procedure. wikipedia.org Similar to the Grignard reaction but can often be performed in the presence of the carbonyl substrate. wikipedia.org

| Acylation | Copper-catalyzed cross-coupling with acid chlorides to form ketones. acs.org | Provides a direct route to functionalized ketones. |

Table of Compound Names

Compound Name
Heptylzinc bromide
Diethylzinc
Organolithium reagents
Grignard reagents
n-Heptylzinc bromide
(E)-4-(3,7-dimethylocta-2,6-dienyl)-3,5-bis(trimethylsilyloxy)phenyl trifluoromethanesulfonate
4-Heptylzinc bromide
Cannabigerol
Zinc chloride
Lithium chloride
Tetrahydrofuran (THF)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15BrZn B12097520 Heptylzinc bromide 0.5M solution IN

Properties

Molecular Formula

C7H15BrZn

Molecular Weight

244.5 g/mol

IUPAC Name

zinc;heptane;bromide

InChI

InChI=1S/C7H15.BrH.Zn/c1-3-5-7-6-4-2;;/h1,3-7H2,2H3;1H;/q-1;;+2/p-1

InChI Key

SBACIVWUWRSWLN-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[CH2-].[Zn+2].[Br-]

Origin of Product

United States

Synthetic Methodologies for Heptylzinc Bromide Solution Generation

Direct Insertion Methods for Organozinc Bromide Synthesis

The most common route to alkylzinc halides is the direct oxidative addition of zinc metal to an alkyl halide. This method is advantageous due to its operational simplicity and the commercial availability of the starting materials.

Optimized Conditions for Zinc Metal Insertion into Heptyl Bromide

The direct insertion of zinc into the carbon-bromine bond of heptyl bromide is a heterogeneous reaction that is highly dependent on the reaction conditions. Key parameters that are optimized to ensure efficient and high-yielding synthesis include the nature of the zinc metal, the solvent, and the reaction temperature.

For the preparation of heptylzinc bromide, a common procedure involves the use of zinc dust or powder in an anhydrous aprotic polar solvent, with tetrahydrofuran (B95107) (THF) being the most frequently employed. The reaction is typically initiated by the activation of the zinc surface, followed by the addition of heptyl bromide. The reaction temperature is a critical factor; for primary alkyl bromides like heptyl bromide, the insertion of zinc generally proceeds smoothly at temperatures ranging from 25°C to 50°C. In some protocols, gentle heating to around 40-50°C may be necessary to initiate and sustain the reaction. The progress of the reaction can often be monitored by the disappearance of the metallic zinc and a change in the appearance of the reaction mixture.

A representative, albeit general, procedure involves charging a flame-dried flask with zinc dust under an inert atmosphere (e.g., argon or nitrogen). Anhydrous THF is then added, followed by a small amount of an activator. Heptyl bromide is subsequently added, often dropwise, to control the exothermicity of the reaction. The mixture is then stirred at a controlled temperature until the consumption of the starting material is complete.

Activator Systems and Promoters for Enhanced Zinc Reactivity

The reactivity of commercial zinc metal is often hindered by a passivating layer of zinc oxide on its surface. Therefore, activation of the zinc is crucial for the successful synthesis of organozinc reagents. Several activator systems and promoters have been developed to enhance the reactivity of zinc.

Chemical Activation: A widely used method for activating zinc involves treatment with small amounts of activating agents. 1,2-dibromoethane (B42909) is frequently used; it reacts with the zinc surface to expose fresh, unoxidized metal. The formation of ethene gas, which bubbles out of the solution, is an indicator of successful activation. Another common activator is trimethylsilyl (B98337) chloride. nih.gov

Iodine is also a highly effective activator. A catalytic amount of iodine can be added to the zinc suspension, which etches the zinc surface and facilitates the oxidative insertion. organic-chemistry.org

Promoters: Lithium chloride (LiCl) has been shown to significantly promote the formation of organozinc reagents from alkyl bromides. researchgate.net The presence of LiCl in THF helps to solubilize the initially formed organozinc species, preventing it from coating the zinc surface and thereby allowing the reaction to proceed to completion. This is often referred to as the Knochel method. researchgate.net The use of LiCl allows the reaction to be performed at or near room temperature and often leads to higher yields. researchgate.net

Rieke® Zinc: A highly reactive form of zinc, known as Rieke® Zinc, can be prepared by the reduction of a zinc salt, such as zinc chloride (ZnCl₂), with an alkali metal like lithium or potassium in the presence of an electron carrier like naphthalene. researchgate.net This finely divided, highly active zinc powder reacts readily with alkyl bromides, often at lower temperatures and with higher efficiency than commercially available zinc dust. researchgate.net

The following table summarizes various conditions and activators used for the synthesis of alkylzinc halides, which are applicable to the preparation of heptylzinc bromide.

Zinc SourceActivator/PromoterSolventTemperature (°C)Key Features
Zinc Dust1,2-Dibromoethane, TMSClTHF25-50Standard activation method.
Zinc PowderIodine (catalytic)DMARoom Temp.Effective for unactivated alkyl bromides. organic-chemistry.org
Zinc DustLiClTHF25-40Promotes solubility of the organozinc reagent, leading to higher yields. researchgate.net
Rieke® Zinc(Prepared in situ)THFRoom Temp.Highly reactive zinc, suitable for less reactive halides. researchgate.net

Transmetalation Approaches to Heptylzinc Bromide Formation

Transmetalation, the exchange of an organic group from one metal to another, provides an alternative route to organozinc reagents. This method is particularly useful when the direct insertion of zinc is problematic or when the precursor organometallic is readily available.

Transmetalation from Organolithium or Organomagnesium Precursors

The most common transmetalation route to alkylzinc halides involves the reaction of a more electropositive organometallic species, such as an organolithium or a Grignard reagent (organomagnesium halide), with a zinc halide salt.

From Organomagnesium Precursors (Grignard Reagents): Heptylmagnesium bromide, a Grignard reagent, can be readily prepared by the reaction of heptyl bromide with magnesium metal in an ethereal solvent like diethyl ether or THF. capes.gov.br The subsequent addition of a zinc halide, typically anhydrous zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), to the pre-formed Grignard reagent results in a rapid transmetalation to afford heptylzinc bromide. beilstein-journals.org The driving force for this reaction is the difference in electronegativity between magnesium and zinc.

The general reaction is as follows: CH₃(CH₂)₆MgBr + ZnBr₂ → CH₃(CH₂)₆ZnBr + MgBr₂

This method is often clean and high-yielding. The presence of lithium chloride can also be beneficial in these reactions, enhancing the reactivity and solubility of the resulting organozinc species. beilstein-journals.org

From Organolithium Precursors: While less common for the preparation of simple alkylzinc halides compared to the Grignard route, transmetalation from an organolithium precursor is also a viable method. Heptyllithium can be prepared from heptyl bromide or chloride by reaction with a strong base like n-butyllithium or by direct lithiation with lithium metal. The subsequent reaction with a zinc halide, such as ZnBr₂, at low temperatures leads to the formation of heptylzinc bromide. sigmaaldrich.comrsc.org

The general reaction is as follows: CH₃(CH₂)₆Li + ZnBr₂ → CH₃(CH₂)₆ZnBr + LiBr

This approach is particularly useful for preparing functionalized organozinc reagents where the functional groups might not be compatible with the conditions required for Grignard reagent formation.

Other Metal-Exchange Protocols for Heptylzinc Bromide Generation

Beyond the well-established routes from organolithium and organomagnesium compounds, other metal-exchange protocols exist, although they are less frequently employed for the synthesis of simple alkylzinc halides like heptylzinc bromide.

One such example is the boron-zinc exchange. An organoborane can react with a dialkylzinc compound to generate a new organozinc species. However, this is more commonly used for the synthesis of more complex or functionalized diorganozinc compounds rather than alkylzinc halides.

Another approach involves the use of other transition metal catalysts to facilitate the formation of the organozinc reagent. For instance, cobalt salts have been shown to catalyze the direct formation of alkylzinc compounds from alkyl bromides under mild conditions. beilstein-journals.org While this is technically a direct insertion method, the catalytic cycle involves metal-exchange steps.

Preparation of Heptylzinc Bromide Solutions of Defined Molarity (e.g., 0.5M)

For many applications in organic synthesis, it is crucial to use a solution of heptylzinc bromide with a precisely known concentration. Commercially, heptylzinc bromide is available as a 0.5M solution in THF. In the laboratory, the preparation of such a solution involves the synthesis of the organozinc reagent followed by a standardization step.

A general procedure for preparing a 0.5M solution of heptylzinc bromide would involve reacting the appropriate amounts of heptyl bromide and activated zinc in THF to achieve the target concentration. For example, to prepare 100 mL of a 0.5M solution, one would use 0.05 moles of heptyl bromide and a slight excess of zinc (e.g., 1.1 to 1.5 equivalents).

After the reaction is deemed complete, it is essential to determine the exact molarity of the resulting solution, as the yield of the organozinc formation may not be quantitative. The most common method for standardizing organozinc solutions is by titration. A widely used procedure is the iodometric titration developed by Knochel. This involves titrating a known volume of the organozinc solution with a standardized solution of iodine in THF, often in the presence of LiCl. beilstein-journals.org The endpoint is indicated by the persistence of the brown color of iodine.

The titration reaction is as follows: CH₃(CH₂)₆ZnBr + I₂ → CH₃(CH₂)₆I + ZnBrI

By accurately measuring the volume of the iodine solution required to reach the endpoint, the molarity of the heptylzinc bromide solution can be calculated. The solution can then be diluted with anhydrous THF to the desired 0.5M concentration if necessary.

The following table outlines a representative titration procedure.

StepProcedure
1. Preparation of Iodine SolutionA standard solution of iodine (e.g., 1.0 M) in anhydrous THF is prepared.
2. Sample PreparationA precise volume of the prepared heptylzinc bromide solution is taken in a flame-dried, argon-purged flask.
3. TitrationThe iodine solution is added dropwise to the heptylzinc bromide solution with vigorous stirring.
4. Endpoint DeterminationThe endpoint is reached when the brown color of iodine persists in the solution.
5. CalculationThe molarity of the heptylzinc bromide solution is calculated based on the stoichiometry of the reaction and the volumes of the reactants used.

Methodologies for Precise Concentration Control in Solution

The synthesis of heptylzinc bromide typically involves the direct reaction of a heptyl halide with zinc metal. libretexts.org Achieving a specific molarity, such as 0.5M, is a function of the stoichiometry of the reactants and the volume of the solvent used.

Direct Insertion of Zinc: The most common method for preparing organozinc halides is the oxidative addition of zinc metal to an organic halide. wikipedia.orgriekemetals.com For heptylzinc bromide, this involves the reaction of heptyl bromide with zinc. To achieve a 0.5M solution, the molar quantities of heptyl bromide and zinc are carefully measured relative to the final volume of the solvent, which is typically an ether like tetrahydrofuran (THF). riekemetals.comscispace.com

The general reaction is as follows:

CH₃(CH₂)₆Br + Zn → CH₃(CH₂)₆ZnBr

To ensure the desired concentration, the following parameters are critical:

Stoichiometry: A slight excess of zinc is often used to ensure complete conversion of the heptyl bromide.

Solvent Volume: The volume of THF is precisely measured to achieve the target 0.5M concentration upon completion of the reaction. For example, to prepare 100 mL of a 0.5M solution, 0.05 moles of heptyl bromide would be used.

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography to track the disappearance of the starting heptyl bromide.

Titration: After the reaction is complete, the concentration of the resulting heptylzinc bromide solution can be accurately determined by titration with a standardized solution of iodine. beilstein-journals.org

A study on the continuous synthesis of organozinc reagents demonstrated that full conversion of the organic halide could be achieved in a single pass through a reactor, yielding organozinc products with high purity. acs.org This method offers excellent control over reaction parameters and thus the final concentration.

Use of Activated Zinc: The reactivity of zinc metal can be a critical factor in the synthesis. The use of highly reactive zinc, such as Rieke® Zinc, can facilitate the reaction under mild conditions. sigmaaldrich.comriekemetals.com This high reactivity ensures a more reliable and complete reaction, which is essential for achieving the target concentration without the need for harsh conditions that might lead to side reactions.

Table 1: Key Parameters for 0.5M Heptylzinc Bromide Synthesis

ParameterSpecificationPurpose
Heptyl Bromide High PurityTo avoid side reactions and ensure accurate stoichiometry.
Zinc Activated Powder or TurningsTo ensure efficient and complete reaction.
Solvent Anhydrous THFTo provide an inert reaction medium and solubilize the product.
Temperature Controlled (e.g., room temp. to reflux)To manage reaction rate and prevent solvent loss.
Atmosphere Inert (Nitrogen or Argon)To prevent reaction with oxygen and moisture. wikipedia.org
Post-synthesis Analysis TitrationTo verify the final concentration of the solution. beilstein-journals.org

Considerations for Reagent Purity and Consistency in Solution Synthesis

The purity and consistency of the starting materials are paramount for the successful and reproducible synthesis of heptylzinc bromide solutions. Impurities can lead to lower yields, the formation of byproducts, and inconsistencies in the concentration and reactivity of the final solution.

Purity of Heptyl Bromide: The heptyl bromide used should be of high purity, free from other alkyl halides and moisture. The presence of water will quench the organozinc reagent as it is formed. Other organic impurities could potentially react with the heptylzinc bromide.

Purity and Activation of Zinc: The source and form of zinc are crucial. Zinc powder or turnings are commonly used. acs.org The surface of commercial zinc is often coated with a layer of zinc oxide, which can inhibit the reaction. Therefore, activation of the zinc is often necessary. Common activation methods include:

Washing with dilute acid to remove the oxide layer, followed by washing with water, ethanol, and ether, and then drying under vacuum.

Treatment with activating agents like 1,2-dibromoethane or iodine. core.ac.uk

Using commercially available highly reactive zinc. riekemetals.com

The consistency of the zinc's particle size and surface area can also affect the reaction rate and reproducibility.

Solvent Quality: The solvent, typically THF, must be anhydrous and free of peroxides. riekemetals.com Organozinc reagents are highly reactive towards protic compounds like water and alcohols. wikipedia.org Peroxides can also lead to unwanted side reactions. Distillation of THF from a drying agent such as sodium-benzophenone ketyl is a common practice to ensure its purity.

Impact of Impurities:

Water: Reacts with and destroys the organozinc reagent.

Oxygen: Can lead to the formation of alkoxides. acs.org

Other Organic Halides: Can lead to the formation of a mixture of organozinc reagents.

Metal Impurities in Zinc: Can either catalyze or inhibit the reaction, leading to inconsistent results.

Green Chemistry Principles in Heptylzinc Bromide Solution Synthesis

The application of green chemistry principles to the synthesis of organometallic reagents like heptylzinc bromide is an area of growing interest. The goal is to develop methods that are more environmentally benign, safer, and more efficient.

Atom Economy: The direct insertion of zinc into heptyl bromide is an addition reaction, which is inherently atom-economical as all the atoms of the reactants are incorporated into the product.

Use of Safer Solvents: While THF is a common solvent, its environmental and safety profile has led to the exploration of alternatives. 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources like corn cobs and bagasse, is considered a greener alternative to THF due to its lower toxicity and similar performance in many organometallic reactions. beilstein-journals.org Research has shown that alkylzinc bromides can be successfully prepared in 2-MeTHF. beilstein-journals.org

Energy Efficiency: The development of more reactive forms of zinc, such as Rieke® Zinc, allows the synthesis to be carried out under milder conditions, often at room temperature, thus reducing energy consumption. riekemetals.com Mechanochemical methods, such as ball-milling, are also being explored for the synthesis of organometallic reagents, which can reduce or eliminate the need for bulk solvents and operate at ambient temperature. organic-chemistry.org

Waste Minimization: Continuous flow synthesis offers a promising green alternative to batch processing. acs.org This methodology minimizes waste by allowing for precise control over stoichiometry and reaction conditions, leading to higher yields and purity. It also reduces the risks associated with handling large quantities of pyrophoric organometallic reagents by generating them in situ and consuming them immediately in a subsequent reaction step. acs.org

One-Pot Reactions: The Barbier reaction, a one-pot synthesis where the organozinc reagent is generated in the presence of the electrophile (e.g., a carbonyl compound), is another example of a greener approach. wikipedia.orglibretexts.org This eliminates the need to isolate the organozinc reagent, saving time, reducing waste, and minimizing exposure to hazardous materials. Running such reactions in water, where possible, further enhances their green credentials. libretexts.org

Table 2: Green Chemistry Approaches in Organozinc Synthesis

Green Chemistry PrincipleApplication in Heptylzinc Bromide SynthesisReference
Renewable Feedstocks Use of solvents like 2-MeTHF derived from biomass. beilstein-journals.org
Waste Prevention In situ generation and consumption in one-pot or continuous flow processes. wikipedia.orgacs.orglibretexts.org
Safer Solvents and Auxiliaries Replacing THF with 2-MeTHF or exploring aqueous reaction media. beilstein-journals.orglibretexts.org
Energy Efficiency Use of highly reactive zinc to enable reactions at lower temperatures; mechanochemical synthesis. riekemetals.comorganic-chemistry.org
Catalysis While the synthesis of the reagent itself is often stoichiometric, its use in catalytic reactions like Negishi coupling promotes overall efficiency. wikipedia.org

By incorporating these green chemistry principles, the synthesis of heptylzinc bromide solutions can be made more sustainable without compromising on the quality and reactivity of the reagent.

Mechanistic Elucidation of Heptylzinc Bromide Reactivity

Fundamental Reaction Pathways of Heptylzinc Bromide

The reactivity of heptylzinc bromide is fundamentally centered around the nature of its carbon-zinc (C-Zn) bond and the pathways through which this bond is formed and participates in subsequent reactions.

The synthesis of organozinc halides like heptylzinc bromide from metallic zinc and an organic halide is a cornerstone of organometallic chemistry. wikipedia.org This process is not a simple, single-step event but rather a sequence involving distinct mechanistic stages. The most direct pathway involves the oxidative addition of the alkyl halide to the zinc metal surface. nih.gov

Recent mechanistic studies, leveraging sensitive techniques like fluorescence microscopy, have revealed a two-primary-step mechanism for the formation of soluble organozinc reagents: nih.gov

Solubilization: Following the formation of surface intermediates, a solubilization step occurs, which transfers the organozinc species from the metal surface into the solution, forming the usable heptylzinc bromide reagent. nih.gov

This oxidative-addition–solubilization sequence is critical for understanding how different reaction conditions can accelerate reagent formation. nih.gov Reactions like the Barbier and Reformatsky reactions also rely on an initial oxidative addition of zinc metal into a carbon-halogen bond to generate the reactive organozinc nucleophile in situ. wikipedia.org

Table 1: Key Mechanistic Steps in the Formation of Heptylzinc Bromide
StepDescriptionLocationKey Influencing Factors
1. Oxidative AdditionDirect insertion of zinc metal into the carbon-bromine bond of heptyl bromide.Zinc Metal SurfaceZinc activation, solvent polarity, nature of the halide. nih.govnih.gov
2. SolubilizationDissolution of the surface-bound heptylzinc bromide intermediate into the solvent.Solid-Liquid InterfacePresence of solubilizing agents (e.g., LiCl), solvent properties. nih.gov

The precise electronic nature of the C-Zn bond formation and subsequent reactions has been a subject of detailed investigation. Two primary mechanistic paradigms are often considered: single-electron transfer (SET) and polar (or ionic) mechanisms.

Indirect experimental evidence from stereochemical and radical-clock experiments suggests that the oxidative addition of alkyl halides to zinc likely proceeds through single-electron transfer pathways. nih.gov In a SET mechanism, the reaction is initiated by the transfer of an electron from the zinc metal to the alkyl halide, leading to the formation of a radical anion that then fragments into a radical and a halide anion. This process generates transient charged intermediates. nih.gov The stability and reactivity of these intermediates are significantly influenced by the polarity of the reaction medium. nih.gov

Conversely, in many bond-forming reactions where the organozinc reagent acts as a nucleophile, the mechanism is often described as polar. For instance, in the addition to a carbonyl group, the C-Zn bond, while having significant covalent character, is polarized with a partial negative charge on the carbon atom (carbanionic character). libretexts.org The reaction proceeds via nucleophilic attack on the electrophilic carbonyl carbon. However, the process is often facilitated by the Lewis acidic zinc center, which coordinates to the carbonyl oxygen, as seen in chelation-controlled transition states. nih.gov In some cases, such as the oxidative amidation mediated by bromine(III) compounds, an ionic mechanism involving an inner-sphere redox process is favored over a SET pathway. nih.gov

Solvent Effects on Heptylzinc Bromide Reaction Kinetics and Thermodynamics

The choice of solvent is a critical parameter that can dictate both the rate (kinetics) and the equilibrium position (thermodynamics) of reactions involving heptylzinc bromide. Solvents influence the solubility of reagents, the stability of intermediates and transition states, and the aggregation state of the organometallic species. chemrxiv.org

Historically, the synthesis of organozinc reagents required polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.gov The mechanistic underpinning for this requirement was elucidated by comparing reactions in DMSO versus the less polar ether solvent, THF. Using a combination of NMR spectroscopy and single-particle fluorescence microscopy, it was shown that polar solvents like DMSO accelerate the rate of the initial oxidative addition step. nih.govnih.gov This is attributed to the stabilization of the transient charged intermediates that are proposed to form during a SET mechanism. nih.gov

Kinetic Control: In polar solvents like DMSO, the reaction is under kinetic control where the fastest reaction pathway (accelerated oxidative addition) dominates. youtube.com

Thermodynamic Considerations: The use of additives like LiCl in THF alters the thermodynamics of the system by forming more stable and soluble zincate complexes, effectively shifting the equilibrium from surface-bound species to dissolved, reactive reagents. nih.govresearchgate.net

The solvent can also impact the persistence of intermediates. Studies have shown that once surface intermediates are formed, they exhibit similar persistence in both DMSO and THF, reinforcing that the primary solvent effect is on the rate of their formation (the oxidative addition step). researchgate.net

Solvation Models and Their Impact on Transition State Stabilization

The chemical environment, particularly the solvent, plays a crucial role in the reactivity and speciation of organozinc compounds. acs.org Accurately modeling this environment is essential for computational studies aimed at elucidating reaction mechanisms and understanding transition state stabilization.

Historically, continuum solvent models were employed due to their computational efficiency. However, these models have proven to be inadequate for describing organozinc solvation. acs.orgchemrxiv.org They fail to capture the specific, directional coordination of solvent molecules to the zinc center and the associated local structuring, which are critical determinants of reactivity. acs.org

To overcome these limitations, explicit solvent models are required. chemrxiv.org Computational approaches such as ab initio molecular dynamics (AIMD), particularly when combined with enhanced sampling techniques like metadynamics, offer a far more accurate representation. acs.orgacs.org These methods explicitly include a significant number of solvent molecules, allowing for a detailed exploration of the various solvation states and their dynamic equilibria. chemrxiv.orgchemrxiv.org This approach accurately accounts for solvation entropy and provides a high-fidelity depiction of the solution environment. acs.orgchemrxiv.org

The choice of solvation model has a profound impact on the calculated stability of reactants, intermediates, and transition states. An accurate representation of the solvation state is critical; for example, an incorrect attribution of the solvation state of the organozinc reactant can lead to a significant overestimation of its reactivity. acs.org Furthermore, changes in the solvation state along the reaction coordinate can be major thermodynamic driving forces for a reaction, underscoring the necessity of accounting for these equilibria when modeling catalytic processes involving reagents like heptylzinc bromide. acs.org

Table 1: Comparison of Solvation Models for Organozinc Reagents

Feature Continuum Models Explicit Solvent Models (e.g., AIMD)
Solvent Representation Implicit, as a continuous medium with a dielectric constant. Explicit, individual solvent molecules are included. chemrxiv.org
Coordination Chemistry Fails to describe specific, directional coordination to the zinc center. acs.org Accurately models the coordination number and geometry of the zinc center. acs.org
Local Structuring Does not account for local solvent ordering around the solute. Captures the formation of distinct solvation shells. chemrxiv.org
Entropy Effects Challenging to estimate solvation entropy variations accurately. chemrxiv.org Provides an accurate, intrinsic treatment of entropic contributions. acs.org
Computational Cost Low High, often requires enhanced sampling techniques. acs.org
Accuracy for Organozincs Inadequate for quantitative predictions of reactivity. acs.orgchemrxiv.org High, provides a realistic picture of speciation and reactivity in solution. chemrxiv.org

Influence of Solvent Coordination on Zinc Center Reactivity

The solvent does not merely act as a passive medium but actively participates in the reaction by coordinating to the zinc center. This coordination directly influences the reactivity of the heptylzinc bromide reagent. The nature of the solvent dictates the position of the Schlenk equilibrium and the Lewis acidity of the zinc species, which in turn governs its effectiveness in subsequent transformations like transmetalation in Negishi coupling. nih.govrsc.org

Polar aprotic solvents are particularly influential. nih.gov Studies comparing solvents like tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (DMSO) have revealed significant differences in their effects on the formation and reactivity of organozinc reagents. nih.gov For instance, DMSO has been shown to accelerate the initial oxidative addition of the organohalide to the zinc metal surface more effectively than THF. nih.gov This is attributed to the ability of polar solvents to stabilize the transient charged intermediates that are plausibly formed during this step. nih.gov

The coordination environment established by the solvent directly dictates the downstream reactivity of the organozinc reagent. nih.gov The electronic properties of the zinc(II) center are modulated by the coordinating solvent molecules. A systematic study on model zinc complexes demonstrated that the electronic deficiency, and thus the Lewis acidity, of the zinc center changes significantly with different coordinating atoms (N vs. S vs. O). rsc.org This change in Lewis acidity directly impacts the rate of substrate activation and hydrolysis. rsc.org Similarly, for heptylzinc bromide, coordination by a more strongly donating solvent will increase the electron density at the zinc center, making the heptyl group more nucleophilic but potentially slowing down the transmetalation step if dissociation of the solvent is required. Conversely, weakly coordinating solvents like THF can lead to a more Lewis acidic zinc center, which may facilitate transmetalation but can have a minimal effect on the activation barrier itself. acs.org

Table 2: Influence of Common Solvents on Organozinc Reagent Reactivity

Solvent Key Characteristics Impact on Organozinc Reactivity
Tetrahydrofuran (THF) Moderately polar, coordinating ether. Common solvent for preparing and using organozinc reagents. Weak coordination has a minimal direct effect on transmetalation barriers but is crucial for solubility and stability. acs.org
Dimethyl Sulfoxide (DMSO) Highly polar, aprotic solvent. Accelerates the oxidative addition step in organozinc synthesis compared to THF. nih.gov Can stabilize charged intermediates. nih.gov Its strong coordination can influence downstream reactivity.
Dimethylformamide (DMF) Polar, aprotic solvent. Similar to DMSO, used in early protocols to facilitate organozinc formation, though its removal can be problematic. nih.govnih.gov

Intermediates and Transition State Characterization in Heptylzinc Bromide Transformations

Elucidating the mechanism of reactions involving heptylzinc bromide requires the characterization of fleeting intermediates and the transition states that connect them. These transient species are often present in low concentrations and have short lifetimes, making their direct observation a significant challenge. nih.gov Nevertheless, the application of advanced analytical techniques and computational methods has begun to shed light on these critical species.

Spectroscopic Probes for Reaction Intermediates (excluding basic identification)

While standard techniques like ¹H NMR are invaluable for tracking the consumption of starting materials and the formation of products, they often fail to detect key reaction intermediates that exist at low concentrations. nih.govlibretexts.org A suite of more advanced spectroscopic methods is necessary to probe the structure and dynamics of these transient species.

In situ Spectroscopy : Techniques that monitor the reaction as it occurs are particularly powerful. In situ infrared (IR) spectroscopy can track changes in vibrational modes, providing information on bonding within intermediates. rsc.org More advanced methods like X-ray Absorption Spectroscopy (XAS) offer element-specific information about the metal center. acs.org Specifically, the X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is sensitive to the symmetry and chemical environment of the zinc atom, while the Extended X-ray Absorption Fine Structure (EXAFS) region can be used to determine bond distances, such as the Zn-C bond length in the organozinc intermediate. acs.orgrsc.org These techniques have revealed correlations between the Zn-C bond distance and the kinetic profile of the reaction. rsc.org

Fluorescence Microscopy : For reactions that occur on a solid surface, such as the initial formation of heptylzinc bromide on zinc metal, traditional solution-phase techniques may be insufficient. Single-particle fluorescence microscopy has emerged as a highly sensitive method capable of directly observing organozinc intermediates on the surface of the zinc metal. nih.gov This technique has been instrumental in pinpointing the mechanistic origins of solvent effects, demonstrating, for example, that polar solvents accelerate the oxidative addition step rather than the subsequent solubilization of the surface intermediates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Beyond simple proton and carbon NMR, ³¹P NMR spectroscopy is a crucial tool for studying reactions catalyzed by phosphine-ligated palladium complexes, such as the Negishi coupling. libretexts.org By observing the phosphorus signals, one can characterize the structure and dynamics of the palladium intermediates involved in the catalytic cycle, providing insight into the transmetalation and reductive elimination steps. libretexts.orgacs.org

Table 3: Advanced Spectroscopic Probes for Organozinc Reaction Intermediates

Technique Type of Information Provided Example Application
***In situ* IR Spectroscopy** Real-time monitoring of changes in functional group vibrations. Observing the formation and consumption of carbonyl-containing intermediates in coupling reactions. rsc.org
X-ray Absorption Spectroscopy (XAS) Element-specific data on the electronic structure and local coordination environment of the zinc center. acs.org Determining Zn-C bond lengths and the coordination symmetry of organozinc intermediates in solution. rsc.org
Single-Particle Fluorescence Microscopy Direct observation of surface-bound intermediates in heterogeneous reactions. nih.govnih.gov Visualizing organozinc species on the surface of zinc metal to elucidate the mechanism of formation. nih.gov
³¹P NMR Spectroscopy Characterization of phosphine-ligated metal complexes. libretexts.org Studying the palladium-phosphine intermediates in the catalytic cycle of a Negishi cross-coupling reaction. acs.org

Kinetic Isotope Effects in Heptylzinc Bromide Reactivity

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms and inferring the structure of transition states. youtube.com It is defined as the ratio of the rate constant of a reaction using a substrate with a lighter isotope (k_light) to the rate constant with a heavier isotope (k_heavy). By strategically replacing a hydrogen atom with deuterium (B1214612) in the heptylzinc bromide reagent or the coupling partner, one can probe whether the C-H bond at that position is broken in the rate-determining step of the reaction.

A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically substituted atom is broken during the rate-determining step. youtube.com For example, in the Negishi coupling of a secondary alkylzinc reagent like cyclohexylzinc bromide, a significant primary KIE would be expected for the β-hydrogen if β-hydride elimination were the rate-determining step. The magnitude of the KIE can provide information about the linearity and symmetry of the transition state.

A secondary KIE is observed when the bond to the isotope is not broken but its environment changes (e.g., rehybridization of the carbon atom) in the rate-determining step. youtube.com These effects are much smaller (typically 0.7 < kH/kD < 1.5) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). youtube.com For instance, an inverse secondary KIE can occur in organometallic chemistry and might be observed during a step where a carbon center becomes more sterically crowded in the transition state. youtube.com

In the context of heptylzinc bromide reactions, KIE studies are crucial for dissecting complex catalytic cycles. For example, in a Negishi coupling with an aryl halide, a key mechanistic question is the relative rates of the desired reductive elimination versus the undesired β-hydride elimination from the Pd(II) intermediate. nih.gov A KIE study involving deuteration at the β-position of the heptyl group could help to quantify the contribution of the β-hydride elimination pathway and provide insight into how ligand and solvent choice can be used to suppress this unwanted side reaction. nih.gov

Applications of Heptylzinc Bromide in Complex Organic Synthesis

Carbon-Carbon Bond Formation Reactions

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of simple precursors into complex molecules. Organozinc reagents, such as heptylzinc bromide, are particularly useful for these transformations due to their moderate reactivity, functional group tolerance, and utility in various transition metal-catalyzed reactions.

Cross-Coupling Reactions (e.g., Negishi Coupling variants with Heptylzinc Bromide)

The Negishi coupling, a reaction between an organozinc compound and an organic halide catalyzed by a nickel or palladium complex, is a powerful tool for C-C bond formation. nih.gov Heptylzinc bromide, as a representative of primary alkylzinc halides, participates in these reactions to introduce a linear seven-carbon chain into a variety of organic molecules.

Palladium complexes are highly effective catalysts for Negishi cross-coupling reactions involving alkylzinc reagents. The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The reactivity of n-heptylzinc bromide in such couplings has been confirmed in studies involving N-Heterocyclic Carbene (NHC) palladium complexes. For instance, treatment of the complex [(IPr)PdCl2(3-ClPy)] with an excess of n-heptylzinc bromide resulted in the formation of n-tetradecane. This observation is consistent with a mechanism involving the reduction of the Pd(II) precatalyst to the active Pd(0) species, which then participates in the catalytic cycle. The formation of the C14 homocoupling product, n-tetradecane, underscores the successful transmetalation of the heptyl group to the palladium center. sci-hub.se This reactivity is a foundational aspect of its utility in forming cross-coupled products with various organic electrophiles.

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. researchgate.netnih.gov These reactions are also tolerant of a wide variety of functional groups. researchgate.netnih.gov

Recent research has demonstrated the utility of heptylzinc bromide in nickel-catalyzed tandem cross-coupling reactions. Specifically, a relay catalysis strategy has been employed for the direct transformation of aryl 2-pyridyl esters into valuable secondary benzylic alcohols. In this process, n-heptylzinc bromide acts as the nucleophilic coupling partner. The reaction proceeds under the catalysis of Ni(acac)₂, yielding the desired alcohol products.

The scope of this transformation has been explored with various substituted aryl esters, showcasing the utility of n-heptylzinc bromide in constructing molecules with a heptyl-substituted carbinol center. The yields of these reactions are generally good, as detailed in the table below. amazonaws.com

Table 1: Nickel-Catalyzed Cross-Coupling of n-Heptylzinc Bromide with Aryl 2-Pyridyl Esters

Entry Aryl 2-Pyridyl Ester Substrate Product Yield (%)
1 Pyridin-2-yl 4-(trifluoromethyl)benzoate 1-(4-(Trifluoromethyl)phenyl)octan-1-ol 91
2 Pyridin-2-yl 4-(benzyloxy)benzoate 1-(4-(Benzyloxy)phenyl)octan-1-ol 64

Reaction conditions typically involve the aryl ester, n-heptylzinc bromide, and a Ni(acac)₂ catalyst in a suitable solvent, stirred for a specified time to achieve the desired transformation. amazonaws.com

Iron-catalyzed cross-coupling reactions have emerged as an economically and environmentally attractive alternative to those catalyzed by precious metals like palladium. nih.gov These reactions often proceed via radical mechanisms and are effective for coupling alkyl halides with organometallic reagents. While iron catalysts have been successfully used for cross-coupling reactions involving various alkyl organometallics, specific and detailed research findings on the use of heptylzinc bromide in these transformations are not extensively documented in the surveyed scientific literature. The general reactivity of alkylzinc reagents in iron-catalyzed systems suggests that heptylzinc bromide would be a viable coupling partner, but specific examples with yields and reaction conditions are needed for a comprehensive assessment.

Addition Reactions of Heptylzinc Bromide

Organozinc reagents can add to carbonyl groups in aldehydes and ketones to form new carbon-carbon bonds and produce alcohols. These reactions are fundamental in organic synthesis for building molecular complexity.

The addition of organometallic reagents to carbonyl compounds can be controlled to achieve high levels of chemo-, regio-, and stereoselectivity, which is crucial in the synthesis of complex molecules like natural products and pharmaceuticals. The development of catalytic asymmetric additions of organozinc reagents to aldehydes and ketones has been a significant area of research. nih.gov

However, the literature extensively focuses on dialkylzinc reagents, such as diethylzinc and dimethylzinc, for these asymmetric transformations, often in the presence of chiral ligands. nih.govwikipedia.org While the principles of these reactions are well-established, specific and detailed research findings illustrating the chemo-, regio-, and stereoselective addition of heptylzinc bromide to carbonyl compounds are not widely available in the reviewed literature. The development of such protocols would be a valuable extension of the synthetic utility of this particular organozinc reagent.

Conjugate Additions to α,β-Unsaturated Systems

Organozinc reagents, in general, are known to participate in conjugate addition reactions, also known as Michael additions, to α,β-unsaturated carbonyl compounds. This reactivity allows for the formation of a new carbon-carbon bond at the β-position of the unsaturated system. While specific research detailing the conjugate addition of heptylzinc bromide is not extensively documented in readily available literature, the general reactivity of alkylzinc halides suggests their utility in this transformation. The reaction typically proceeds via a 1,4-addition mechanism, where the nucleophilic heptyl group adds to the β-carbon of the α,β-unsaturated ketone, ester, or nitrile, leading to the formation of a zinc enolate intermediate. Subsequent aqueous workup protonates the enolate to yield the corresponding β-heptyl-substituted carbonyl or nitrile compound. The presence of Lewis acids, such as copper salts, can often enhance the efficiency and selectivity of these conjugate additions.

Additions to Imines and Nitriles

The addition of organometallic reagents to imines and nitriles is a fundamental method for the synthesis of amines and ketones, respectively. Organozinc reagents, including heptylzinc bromide, are generally less reactive than their Grignard or organolithium counterparts, which can be advantageous in terms of functional group tolerance.

The addition of heptylzinc bromide to an imine would proceed via nucleophilic attack of the heptyl group on the electrophilic carbon of the C=N double bond. This addition forms a zinc amide intermediate, which upon acidic workup, yields the corresponding secondary amine.

In the case of nitriles, the addition of heptylzinc bromide to the carbon-nitrogen triple bond initially forms an iminylzinc intermediate. Subsequent hydrolysis of this intermediate in the presence of acid leads to the formation of a ketone, where the heptyl group has been added to the former nitrile carbon. This two-step process provides a valuable route for the synthesis of unsymmetrical ketones. The general tolerance of organozinc reagents to other functional groups present in the substrate makes them suitable for use in the synthesis of complex molecules.

Cyclization Reactions Mediated by Heptylzinc Bromide

While the direct mediation of cyclization reactions by simple alkylzinc halides like heptylzinc bromide is not a widely reported application, organozinc compounds can be involved in intramolecular processes. For instance, a molecule containing both an organozinc halide moiety and a tethered electrophilic group, such as an alkene or alkyne, could potentially undergo an intramolecular addition. The feasibility of such a cyclization would depend on factors like the length and nature of the tether, as well as the reaction conditions.

In a broader context, organozinc reagents are crucial components in transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling. These reactions can be employed in an intramolecular fashion to construct cyclic structures. In such a scenario, a substrate bearing both a halide (or triflate) and an organozinc halide could undergo intramolecular coupling in the presence of a suitable palladium or nickel catalyst to form a carbocyclic or heterocyclic ring.

Functional Group Transformations and Derivatizations

The reactivity of heptylzinc bromide allows for its use in various functional group transformations and derivatizations, primarily through the formation of new carbon-carbon bonds.

Synthesis of Alkyl-Substituted Heterocycles

Heptylzinc bromide can be a key reagent in the synthesis of heterocycles bearing a heptyl substituent. One common strategy involves the use of Negishi cross-coupling reactions. A halo-substituted heterocyclic compound can be coupled with heptylzinc bromide in the presence of a palladium or nickel catalyst to introduce the heptyl group onto the heterocyclic ring. This method is highly versatile and applicable to a wide range of heterocyclic systems, including pyridines, pyrimidines, furans, and thiophenes. The mild reaction conditions and high functional group tolerance of the Negishi coupling make it a powerful tool in the synthesis of complex, functionalized heterocycles.

Construction of Complex Natural Product Scaffolds

The synthesis of natural products often requires the stereoselective and chemoselective formation of carbon-carbon bonds. Heptylzinc bromide, particularly in the context of catalyzed cross-coupling reactions, can be employed to introduce a C7 alkyl chain into a complex molecular scaffold. Its moderate reactivity allows for its use in the presence of sensitive functional groups that might not be compatible with more reactive organometallic reagents. For instance, in a late-stage functionalization step of a natural product synthesis, a Negishi coupling between a complex, halogenated intermediate and heptylzinc bromide could be used to install the final heptyl group, completing the carbon skeleton of the target molecule.

Asymmetric Synthesis Utilizing Heptylzinc Bromide

The development of asymmetric methods for the addition of organometallic reagents to carbonyls and other electrophiles is a major focus of modern organic synthesis. While the direct, uncatalyzed addition of heptylzinc bromide is not inherently stereoselective, its participation in enantioselective transformations can be achieved through the use of chiral catalysts or auxiliaries.

For example, the addition of dialkylzinc reagents to aldehydes in the presence of a chiral amino alcohol catalyst, such as (-)-3-exo-(dimethylamino)isoborneol (DAIB), is a well-established method for the synthesis of enantioenriched secondary alcohols. Although this method is most commonly applied to dialkylzincs, similar catalytic systems could potentially be adapted for the asymmetric addition of heptylzinc bromide to aldehydes, yielding chiral secondary alcohols. The success of such a reaction would depend on the ability of the chiral ligand to effectively control the facial selectivity of the addition of the heptyl group to the prochiral aldehyde.

Below is a table summarizing the applications discussed:

Application CategorySpecific TransformationReactantsProduct Type
Carbon-Carbon Bond Formation Conjugate AdditionHeptylzinc bromide, α,β-Unsaturated Ketone/Ester/Nitrileβ-Heptyl Carbonyl/Nitrile
Addition to IminesHeptylzinc bromide, ImineSecondary Amine
Addition to NitrilesHeptylzinc bromide, NitrileKetone
Cyclization Reactions Intramolecular Negishi CouplingDihalo-substrate, Zinc, Pd/Ni CatalystCarbocycle/Heterocycle
Functional Group Transformations Synthesis of Alkyl-Substituted HeterocyclesHeptylzinc bromide, Halo-heterocycle, Pd/Ni CatalystHeptyl-substituted Heterocycle
Construction of Natural Product ScaffoldsHeptylzinc bromide, Halogenated Intermediate, Pd/Ni CatalystHeptylated Natural Product Scaffold
Asymmetric Synthesis Catalytic Enantioselective AdditionHeptylzinc bromide, Aldehyde, Chiral CatalystChiral Secondary Alcohol

Chiral Ligand Design for Enantioselective Transformations

The enantioselective addition of organometallic reagents to prochiral carbonyl compounds is a cornerstone of modern asymmetric synthesis, enabling the production of chiral alcohols which are pivotal intermediates in the pharmaceutical and fine chemical industries. The design and application of chiral ligands are central to achieving high levels of stereocontrol in these transformations. While diethylzinc has been a benchmark reagent in this field, the principles of chiral ligand design are directly applicable to other organozinc halides like heptylzinc bromide.

The fundamental concept involves the in-situ formation of a chiral complex between the organozinc reagent and a chiral ligand. This complex then delivers the organic group (in this case, the heptyl group) to one face of the carbonyl substrate preferentially, leading to the formation of one enantiomer of the product in excess.

A variety of chiral ligands have been developed for the enantioselective addition of organozinc reagents to aldehydes. These ligands are typically amino alcohols, diols, or other structures capable of chelating to the zinc atom. The steric and electronic properties of the ligand create a chiral environment that dictates the facial selectivity of the addition reaction.

For instance, the addition of heptylzinc bromide to an aldehyde, in the presence of a chiral catalyst, would proceed through a transition state where the facial selectivity is controlled by the ligand architecture. The table below illustrates hypothetical results based on known principles of asymmetric catalysis, demonstrating how different types of chiral ligands could influence the enantiomeric excess (e.e.) of the resulting secondary alcohol.

EntryChiral LigandAldehyde SubstrateProductYield (%)e.e. (%)
1(-)-N,N-DibutylnorephedrineBenzaldehyde1-Phenyl-1-octanol8592 (R)
2(1R,2S)-N-Pyrrolidinylnorephedrine4-Chlorobenzaldehyde1-(4-Chlorophenyl)-1-octanol8895 (R)
3(S)-Diphenyl(pyrrolidin-2-yl)methanol3-Methoxybenzaldehyde1-(3-Methoxyphenyl)-1-octanol9093 (S)
4Chiral β-amino alcoholCyclohexanecarboxaldehyde1-Cyclohexyl-1-octanol8290

Note: The data in this table is illustrative and based on general principles of asymmetric additions of organozinc reagents.

The effectiveness of a chiral ligand is highly dependent on the specific organozinc reagent and the substrate. The longer heptyl chain of heptylzinc bromide, compared to an ethyl group, can introduce different steric interactions within the chiral transition state, potentially influencing both the reactivity and the level of enantioselectivity. Research in this area focuses on tailoring the ligand structure to maximize these interactions for optimal stereocontrol.

Diastereoselective Reactions Involving Heptylzinc Bromide

Diastereoselective reactions are crucial for the synthesis of complex molecules with multiple stereocenters. In the context of heptylzinc bromide, diastereoselectivity is often achieved by its addition to chiral carbonyl compounds, where the existing stereocenter(s) in the substrate direct the approach of the nucleophilic heptyl group.

The stereochemical outcome of such reactions is typically rationalized using models like the Felkin-Anh or Cram chelation models. These models predict the major diastereomer formed based on the steric and electronic properties of the substituents on the chiral center adjacent to the carbonyl group.

For example, the addition of heptylzinc bromide to a chiral α-alkoxy ketone can proceed via either a chelation-controlled or a non-chelation-controlled pathway. In a chelation-controlled pathway, the zinc atom coordinates to both the carbonyl oxygen and the oxygen of the alkoxy group, leading to a rigid cyclic transition state. This directs the heptyl group to attack from a specific face. In a non-chelation-controlled (Felkin-Anh) pathway, steric hindrance dictates the trajectory of the incoming nucleophile.

The choice between these pathways can often be influenced by the nature of the protecting group on the alcohol and the presence of Lewis acids. The table below presents hypothetical outcomes for the diastereoselective addition of heptylzinc bromide to a protected α-hydroxy ketone, illustrating the influence of the reaction conditions on the diastereomeric ratio (d.r.).

EntrySubstrateProtecting Group (PG)ConditionsMajor Diastereomerd.r.
12-(Benzyloxy)propiophenoneBenzyl (Bn)TiCl4syn95:5
22-(tert-Butyldimethylsilyloxy)propiophenoneTBDMSNo additiveanti5:95
32-(Benzyloxy)propiophenoneBenzyl (Bn)ZnBr2syn98:2
42-(tert-Butyldimethylsilyloxy)propiophenoneTBDMSMgBr2·OEt2anti10:90

Note: This data is illustrative and based on established principles of diastereoselective additions to chiral carbonyls.

The results demonstrate that by carefully selecting the protecting group and additives, one can control the diastereochemical outcome of the addition of heptylzinc bromide. This level of control is essential for the stereocontrolled synthesis of complex natural products and pharmaceutical agents.

Advanced Methodological Approaches and Reaction Engineering with Heptylzinc Bromide

Catalytic Systems for Heptylzinc Bromide Transformations

The reactivity of organozinc reagents like heptylzinc bromide is often modulated through the use of transition metal catalysts. These catalysts facilitate cross-coupling reactions that would otherwise be sluggish or unreactive. Research has focused on developing more efficient, selective, and sustainable catalytic systems.

Development of Novel Homogeneous Catalysts

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, remains a cornerstone of organozinc chemistry. The Negishi coupling, a reaction between an organozinc compound and an organic halide, is a primary application for heptylzinc bromide and is typically catalyzed by palladium or nickel complexes. wikipedia.orgchemistnotes.com

Initial developments relied on palladium complexes with phosphine (B1218219) ligands, such as triphenylphosphine. chemistnotes.com However, recent research has focused on more sophisticated catalyst systems to improve yields, functional group tolerance, and reaction rates, especially for less reactive coupling partners. wikipedia.org

Key developments include:

N-Heterocyclic Carbene (NHC) Ligands: Palladium catalysts bearing bulky NHC ligands have shown exceptional activity for the cross-coupling of unactivated alkyl bromides with alkylzinc reagents at room temperature. nih.gov For instance, the use of a Pd/IPr (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) system effectively couples various alkyl bromides and alkylzinc halides, including those with beta-substituents. nih.gov

Multimetallic Catalysis: Synergistic catalysis using two distinct metals can enable transformations that are difficult with a single catalyst. For example, a cooperative nickel and palladium system has been developed for cross-Ullman reactions, coupling aryl bromides with aryl triflates. rsc.org This approach relies on the orthogonal reactivity of the two catalysts. rsc.org

Earth-Abundant Metal Catalysts: To address the cost and toxicity of palladium, research into catalysts based on more abundant metals like nickel and copper has intensified. wikipedia.org Nickel catalysts, such as Ni(acac)₂, are effective for various Negishi couplings. wikipedia.orgorganic-chemistry.org Novel copper-based systems, sometimes using specific picolinhydrazide ligands, have been developed for cross-coupling reactions under mild, room-temperature conditions.

Interactive Table: Comparison of Homogeneous Catalyst Systems for Organozinc Coupling

Catalyst SystemKey FeaturesTypical ApplicationReference
Pd / Phosphine Ligands (e.g., PPh₃)Classic, well-established system.General Negishi coupling of aryl/vinyl halides. chemistnotes.com
Pd / N-Heterocyclic Carbene (NHC) LigandsHigh activity, room temperature reactions, couples unactivated alkyl halides.Coupling of alkylzinc reagents with alkyl bromides. nih.gov
Ni-based Catalysts (e.g., Ni(acac)₂)Lower cost alternative to palladium, effective for sp², sp³, and sp carbon coupling.Aryl-aryl and alkyl-aryl cross-coupling. wikipedia.orgorganic-chemistry.org
Dual Ni/Pd SystemsSynergistic, orthogonal reactivity for challenging cross-electrophile coupling.Coupling of two different electrophiles (e.g., aryl bromide and aryl triflate). rsc.org

Heterogeneous Catalysis and Supported Systems

While effective, homogeneous catalysts can be difficult to separate from the reaction mixture, posing challenges for product purification and catalyst recycling, particularly in large-scale industrial processes. This has driven the development of heterogeneous and supported catalytic systems.

Heterogeneous catalysts exist in a different phase from the reactants, allowing for easy separation by filtration. Supported systems involve immobilizing a homogeneous catalyst onto a solid support.

Polymer-Supported Catalysts: One approach involves attaching a ligand to a polymer backbone. For example, a polymeric monophosphine ligand, WePhos, has been complexed with palladium to create a thermoresponsive catalyst that can be shuttled between aqueous and organic phases, facilitating separation.

Reactor-Wall Supported Catalysts: In flow chemistry systems, the catalyst can be incorporated directly into the reactor. Passing the reaction mixture through a heated copper tube has been used to effect copper-catalyzed azide-alkyne cycloadditions, a principle that can be extended to other transformations.

The primary advantage of these systems is the simplification of downstream processing and the potential for catalyst reuse, which is economically and environmentally beneficial for large-scale production involving reagents like heptylzinc bromide.

Photocatalysis and Electrocatalysis in Heptylzinc Bromide Reactions

Emerging fields like photocatalysis and electrocatalysis offer novel, energy-efficient pathways for chemical transformations that are often difficult to achieve with traditional thermal methods. numberanalytics.com These techniques are increasingly being applied to cross-coupling reactions.

Electrocatalysis involves driving reactions using an electric current. It provides a powerful alternative for generating reactive species under mild conditions. oup.com

Electrochemical Synthesis of Organozinc Reagents: The formation of organozinc compounds can be achieved electrochemically. oup.com This method can be more compatible with sensitive functional groups than traditional organolithium or Grignard-based transmetalation routes. oup.comelectrochem.org Systems using a sacrificial zinc anode and a cobalt salt catalyst have been developed for the efficient synthesis of arylzinc compounds in solvents like acetonitrile. electrochem.org

Nickel-Catalyzed Electrochemical Reactions: Electrochemistry can be coupled with nickel catalysis for cross-coupling. For instance, an electrogenerated organonickel species can undergo metal exchange with a zinc halide, enabling Reformatsky-type reactions. acs.org

Photocatalysis utilizes visible light to initiate chemical reactions via a photosensitizer. numberanalytics.com

Dual Photoredox and Metal Catalysis: A powerful strategy involves the merger of photoredox catalysis with transition metal catalysis (e.g., nickel or copper). nih.govrsc.org In a typical C(sp³)–C(sp²) cross-coupling relevant to heptylzinc bromide, a photosensitizer absorbs light and engages in single-electron transfer to generate a radical intermediate from one coupling partner, which then enters the catalytic cycle of a nickel or copper complex to couple with the other partner. nih.govuni-regensburg.de This dual catalytic approach has been successfully applied to the coupling of alkyl bromides with aryl halides. nih.gov

Advanced Photosensitizers: Research is ongoing to develop more efficient photosensitizers, including earth-abundant copper chromophores and purely organic dyes, to replace expensive and rare metals like iridium. rsc.orgyoutube.com The goal is to optimize light absorption, excited-state lifetimes, and redox potentials to drive challenging transformations. rsc.org

These light- and electricity-driven methods represent a frontier in reaction design, promising greener and more selective routes for the application of organozinc reagents.

Flow Chemistry and Continuous Processing for Heptylzinc Bromide Reactions

The synthesis and use of organometallic reagents like heptylzinc bromide present safety and scalability challenges in traditional batch reactors, primarily due to their sensitivity to air and moisture and the often exothermic nature of their formation. electrochem.org Flow chemistry, or continuous processing, has emerged as a superior alternative for managing these reactions. organometallics.itresearchgate.net

Advantages of Flow Reactors for Controlled Synthesis

In a flow process, reagents are continuously pumped through a network of tubes and reactors. This setup offers intrinsic advantages over batch production. nih.govillinois.edu

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. oup.com This, combined with a high surface-area-to-volume ratio, allows for highly efficient heat exchange, preventing thermal runaways in exothermic reactions like organozinc formation.

Precise Reaction Control: Flow reactors enable precise control over parameters such as temperature, pressure, and residence time, leading to higher reproducibility and selectivity. numberanalytics.com This control can minimize the formation of byproducts.

Improved Yield and Purity: Continuous processing using a packed bed of zinc metal allows for the use of a large excess of the metal, driving the reaction to full conversion of the organic halide in a single pass through the reactor, often achieving organozinc yields of 82-92%. oup.com

Telescoped and Multi-step Synthesis: The modular nature of flow setups allows for the direct coupling of multiple reaction steps. illinois.edu For example, the continuous formation of an organozinc reagent can be "telescoped" directly into a subsequent cross-coupling reaction without isolating the sensitive intermediate. oup.comrsc.org

Interactive Table: Batch vs. Flow Processing for Organozinc Reactions

ParameterBatch ProcessingFlow ChemistryReference
SafetyLarge reactor volume poses risks with exothermic reactions and sensitive reagents.Small holdup volume and superior heat transfer significantly improve safety. oup.com
Process ControlConcentrations and temperature can vary, leading to inconsistencies.Precise control over residence time, temperature, and stoichiometry. numberanalytics.com
ScalabilityScaling up is complex and can alter reaction profiles.Scalable by running the system for longer times or by "numbering-up" (parallel reactors). oup.com
EfficiencyMay require isolation of unstable intermediates.Enables multi-step, "telescoped" reactions, improving overall efficiency. rsc.orgillinois.edu

Scale-Up Considerations for Continuous Production

Translating a laboratory-scale flow process to industrial production requires careful consideration of several factors.

Throughput: A key metric for scale-up is the production rate, often measured in kilograms per day or liters per hour. Pilot-scale setups for organozinc synthesis have demonstrated liquid throughputs of up to 18 L/h, achieving complete conversion of the starting halide with residence times of only a few minutes. electrochem.org

Reactor Design: The design of the reactor is critical. For the formation of organozinc reagents, packed-bed reactors containing zinc granules are common. oup.comelectrochem.org These often include units for replenishing the metal to ensure sustained operation.

Process Analytical Technology (PAT): For robust and compliant manufacturing, especially under Good Manufacturing Practices (GMP), in-line analytical tools are integrated into the flow path. Techniques like ATR-IR spectroscopy can monitor the reaction in real-time, ensuring quality control and process stability.

Handling of Solids and Biphasic Mixtures: While flow chemistry excels with liquid-phase reactions, challenges can arise when solids (like catalysts or byproducts) are present or when liquid-liquid separation is required. Membrane-based separators and other specialized equipment are used to manage these issues in-line. illinois.edu

Successful scale-up has been demonstrated, with continuous GMP manufacturing facilities capable of producing organometallic intermediates at a scale of over 10 kg per day, showcasing the industrial viability of flow chemistry for reactions involving reagents like heptylzinc bromide.

Multi-Component Reactions (MCRs) Incorporating Heptylzinc Bromide

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach in modern organic chemistry. The incorporation of organometallic reagents like heptylzinc bromide into these processes significantly broadens their scope, allowing for the direct introduction of alkyl chains onto diverse molecular scaffolds.

A notable application of heptylzinc bromide is in the organometallic-Mannich reaction, a three-component coupling that brings together an amine, an aldehyde, and an organozinc reagent to generate α-branched amines. beilstein-journals.orgnih.govnih.gov Research has demonstrated that heteroleptic alkylzinc bromides, including heptylzinc bromide, can be effectively utilized for this transformation. These reagents are typically prepared in situ through the direct insertion of zinc metal into the corresponding alkyl bromide, such as 1-bromoheptane (B155011). beilstein-journals.orgresearchgate.net

A critical factor for the success of this MCR is the presence of lithium chloride (LiCl). beilstein-journals.orgnih.govnih.gov Studies have shown that while the formation of heptylzinc bromide from 1-bromoheptane and zinc dust proceeds efficiently in a solvent like tetrahydrofuran (B95107) (THF), the subsequent three-component coupling with an aldehyde and an amine to yield the desired α-branched amine requires the addition of a stoichiometric amount of LiCl. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This is attributed to the formation of a more nucleophilic organozincate complex in the solution. beilstein-journals.org

The reaction proceeds smoothly under moderate heating, typically around 50°C. nih.govbeilstein-journals.org This methodology has been successfully applied to a range of aromatic aldehydes and secondary amines, demonstrating the utility of heptylzinc bromide as a nucleophilic heptyl source in MCRs. nih.govbeilstein-journals.org Interestingly, in the presence of LiCl in THF, primary organozinc bromides like heptylzinc bromide show higher reactivity compared to secondary ones, a contrast to observations with related organozinc iodides in different solvent systems. beilstein-journals.orgnih.govnih.gov

The table below summarizes the findings for the synthesis of an α-branched amine using heptylzinc bromide in a three-component Mannich-type reaction.

Table 1: Three-Component Mannich Reaction with Heptylzinc Bromide

Organozinc Reagent Amine Aldehyde Product Yield (%)

Reaction Conditions: Heptylzinc bromide prepared in situ, followed by addition of amine and aldehyde in THF with LiCl, heated at 50°C for 3 hours. Data sourced from Beilstein Journal of Organic Chemistry, 2024. researchgate.net

Reaction Optimization Strategies for Enhanced Yield and Selectivity

Optimizing reactions that utilize heptylzinc bromide is crucial for maximizing product yield, enhancing selectivity, and ensuring process efficiency. Given the sensitivity of organozinc reagents, systematic approaches are often employed to navigate the complex interplay of various reaction parameters. nih.gov

Design of Experiments (DoE) Methodologies

Design of Experiments (DoE) is a powerful statistical tool for reaction optimization. Instead of varying one factor at a time, DoE allows for the simultaneous investigation of multiple variables (e.g., temperature, concentration, catalyst loading, solvent composition, and ligand choice). This approach not only reduces the number of experiments required but also reveals critical interactions between variables that might otherwise be missed.

For reactions analogous to those involving heptylzinc bromide, such as the Negishi cross-coupling of other alkylzinc halides, DoE can be instrumental. mit.edunih.gov A typical DoE setup might involve creating a matrix of experiments to screen various phosphine ligands, palladium catalysts, solvents, and temperatures. organic-chemistry.org The resulting data on yield and impurity profiles are then fitted to a mathematical model to identify the optimal conditions and the most significant factors influencing the reaction outcome. This systematic approach is invaluable for developing robust and high-yielding protocols for C(sp³)-C(sp²) bond formations. nih.govorganic-chemistry.org

High-Throughput Screening of Reaction Conditions

High-Throughput Screening (HTS) employs automated platforms to rapidly perform and analyze a large number of reactions in parallel. researchgate.net This methodology is particularly well-suited for the optimization of reactions involving organometallic reagents like heptylzinc bromide, where the discovery of effective ligands, catalysts, or additives can be a significant challenge. nih.govresearchgate.net

In the context of organozinc additions to aldehydes, HTS has been successfully used to screen libraries of potential additives to improve reaction performance. researchgate.net For example, an automated HTS workflow can evaluate hundreds of different reaction conditions by varying parameters such as catalysts, ligands, and solvents in microscale reaction plates. The outcomes are typically analyzed using rapid techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). researchgate.net This approach has proven effective in identifying optimal conditions for organozinc reactions, leading to significant improvements in yield and enantioselectivity. researchgate.net While specific HTS studies on heptylzinc bromide are not extensively documented, the principles demonstrated with other organozinc reagents, such as phenylzinc and various alkylzinc halides, are directly applicable and provide a clear framework for its optimization. beilstein-journals.orgresearchgate.net

The table below illustrates a conceptual high-throughput screening plate layout for optimizing a hypothetical Negishi coupling reaction involving heptylzinc bromide.

Table 2: Conceptual High-Throughput Screening Plate for Heptylzinc Bromide Reaction Optimization

Well Catalyst (mol%) Ligand Temperature (°C) Yield (%)
A1 Pd(OAc)₂ (1) SPhos 25 45
A2 Pd(OAc)₂ (1) XPhos 25 52
A3 Pd(OAc)₂ (1) RuPhos 25 48
B1 Pd₂(dba)₃ (0.5) SPhos 25 47
B2 Pd₂(dba)₃ (0.5) XPhos 25 55
B3 Pd₂(dba)₃ (0.5) RuPhos 25 51
C1 Pd(OAc)₂ (1) SPhos 50 68
C2 Pd(OAc)₂ (1) XPhos 50 75
C3 Pd(OAc)₂ (1) RuPhos 50 71
D1 Pd₂(dba)₃ (0.5) SPhos 50 70
D2 Pd₂(dba)₃ (0.5) XPhos 50 78

This table is a conceptual representation of a high-throughput screening experiment. The yields are hypothetical and for illustrative purposes only.

Compound Name Table

Compound Name
1-Bromoheptane
1-(1-Phenyl-octyl)-piperidine
Benzaldehyde
Heptylzinc bromide
Lithium chloride
Palladium(II) acetate
Phenylzinc
Piperidine
RuPhos
SPhos
Tetrahydrofuran
Tris(dibenzylideneacetone)dipalladium(0)
XPhos

Theoretical and Computational Investigations of Heptylzinc Bromide Chemistry

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide a favorable balance between accuracy and computational cost, making it well-suited for studying the complex potential energy surfaces of organometallic reactions.

Elucidation of Transition State Geometries

The geometry of the transition state (TS) is a critical factor in determining the rate and stereochemical outcome of a chemical reaction. For reactions involving alkylzinc halides, such as the Negishi coupling, DFT calculations are instrumental in locating and characterizing these fleeting structures.

In a typical cross-coupling reaction, the key steps involving the organozinc reagent are transmetalation and reductive elimination. For the transmetalation step, where the alkyl group is transferred from zinc to a palladium catalyst, DFT studies on model systems reveal a transition state involving a bridging alkyl group between the two metal centers. The geometry of this TS is highly dependent on the ligands coordinated to the palladium center and the solvent molecules. Key structural parameters that are typically analyzed include the forming and breaking bond lengths and the coordination angles around the metal centers. For a heptylzinc bromide analogue, the C-Zn bond would elongate while a new C-Pd bond begins to form.

Table 1: Representative Transition State Geometries for a Model Alkylzinc Halide Transmetalation This table presents hypothetical yet representative data based on DFT studies of similar systems, as specific data for heptylzinc bromide is not readily available.

ParameterDescriptionTypical Calculated Value (Å or °)
C-Zn Bond LengthThe bond being broken in the alkylzinc reagent.2.2 - 2.5 Å
C-Pd Bond LengthThe new bond being formed with the palladium catalyst.2.3 - 2.6 Å
Zn-Pd DistanceThe proximity of the two metal centers in the transition state.2.8 - 3.2 Å
C-X Bond Angle (X=Br)The angle involving the carbon, zinc, and halogen.~100 - 115°

Energetic Profiles of Key Reaction Steps

DFT calculations provide the energetic landscape of a reaction, including the relative energies of reactants, intermediates, transition states, and products. This energetic profile is crucial for determining the reaction's feasibility and rate-determining step.

Table 2: Hypothetical Energetic Profile for a Model Negishi Coupling Reaction This table illustrates a typical energetic profile based on DFT calculations for related organozinc cross-coupling reactions. Values are for illustrative purposes.

Reaction StepDescriptionRelative Energy (kcal/mol)
Reactants (R-ZnBr + Pd Complex)Initial state of the system.0.0
Transmetalation Transition StateThe highest energy point during the alkyl group transfer.+15 to +25
Intermediate (R-Pd-Br Complex)The product of the transmetalation step.-5 to -15
Reductive Elimination TSThe transition state for the C-C bond formation.+5 to +15
Products (R-R' + ZnBr2 + Pd Catalyst)The final state of the system.-20 to -40

Molecular Dynamics (MD) Simulations of Heptylzinc Bromide Systems

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. This is particularly important for understanding the role of the solvent and the dynamics of molecular interactions.

Solvent Effects on Reactivity and Conformation

The solvent plays a critical role in the chemistry of organozinc reagents. libretexts.orglibretexts.org Ethereal solvents like tetrahydrofuran (B95107) (THF), in which heptylzinc bromide solutions are often prepared, are not merely inert media. They coordinate to the zinc center, influencing its Lewis acidity and the aggregation state of the organozinc species. MD simulations can model the explicit interactions between solvent molecules and the heptylzinc bromide monomer or its aggregates.

These simulations can reveal the structure of the solvent shell around the zinc atom, the average number of coordinating solvent molecules, and the timescale of solvent exchange. The conformation of the heptyl chain itself can also be influenced by the solvent environment, which in turn can affect its reactivity.

Ligand Binding and Dissociation Dynamics

In the context of a catalytic reaction, the binding of the organozinc reagent to the catalyst and the subsequent dissociation of products are dynamic processes. MD simulations can be employed to study these events, providing information on the binding affinities and the pathways of association and dissociation. nih.gov For instance, simulations could model the approach of a heptylzinc bromide-solvent complex to a palladium catalyst, the displacement of solvent molecules, and the formation of the initial reactant complex.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, including methods that go beyond standard DFT, provide a detailed picture of the electronic distribution within the heptylzinc bromide molecule. This is fundamental to understanding its chemical bonding and reactivity.

The C-Zn bond in heptylzinc bromide is highly polarized, with significant ionic character. This polarization places a partial negative charge on the carbon atom, making it nucleophilic, which is the basis of its utility in synthesis. The Zn-Br bond is also polar and ionic.

Quantum chemical calculations can quantify this charge distribution through various population analysis schemes. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. For heptylzinc bromide, the HOMO is typically localized on the C-Zn bond, consistent with its role as the nucleophilic component. The LUMO is often associated with the antibonding orbitals of the C-Zn and Zn-Br bonds. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's kinetic stability and chemical reactivity.

Table 3: Representative Electronic Structure Data for a Model Alkylzinc Halide This table presents typical values derived from quantum chemical calculations on analogous systems.

PropertyDescriptionTypical Calculated Value
Mulliken Charge on C (alpha to Zn)Partial charge on the carbon atom bonded to zinc.-0.4 to -0.6 e
Mulliken Charge on ZnPartial charge on the zinc atom.+0.5 to +0.8 e
HOMO EnergyEnergy of the highest occupied molecular orbital.-5.5 to -6.5 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.-0.5 to +0.5 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO.5.0 to 7.0 eV

Analysis of Orbital Interactions and Bond Energies

The nature of the carbon-zinc (C-Zn) bond in heptylzinc bromide is a key determinant of its reactivity. Theoretical analyses, particularly through methods like Natural Bond Orbital (NBO) theory, illuminate the orbital interactions that define this bond. The C-Zn bond is understood as a polar covalent linkage, formed from the overlap of a carbon sp³ hybrid orbital and a zinc sp hybrid orbital.

ParameterTheoretical Value (Approximation)Computational Method
C-Zn Bond Energy ~65-75 kcal/molDFT
C-Zn Bond Length ~1.96 ÅDFT

Note: The C-Zn bond energy is an approximation based on calculations for homologous dialkylzinc compounds. The actual value for heptylzinc bromide will be influenced by the presence of the bromine atom.

Charge Distribution and Polarization Effects in C-Zn Bonds

The significant difference in electronegativity between carbon (~2.55) and zinc (~1.65) results in a notable polarization of the C-Zn bond. The electron density is shifted towards the carbon atom, rendering it nucleophilic and the zinc atom electrophilic. This polarization is fundamental to the characteristic reactions of organozinc reagents, such as their addition to carbonyls and their role in cross-coupling reactions.

Computational methods, particularly NBO analysis, can quantify this charge distribution. The analysis provides partial charges on each atom, offering a more nuanced view than simple electronegativity differences would suggest. In heptylzinc bromide, the carbon atom attached to zinc carries a significant negative partial charge, confirming its carbanionic character. The zinc atom, in turn, bears a corresponding positive charge, though this is moderated by the electron-donating effect of the heptyl group and the electron-withdrawing effect of the bromide.

AtomCalculated Partial Charge (NBO)
Carbon (α to Zn) -0.6 to -0.8 e
Zinc +0.7 to +0.9 e
Bromine -0.2 to -0.4 e

Note: These values are representative estimates from computational models of similar alkylzinc halides. The exact values can vary depending on the level of theory and basis set used in the calculation.

Predictive Modeling for Reaction Selectivity and Reactivity

Predictive modeling, leveraging computational chemistry, is a powerful tool for understanding and forecasting the outcomes of reactions involving heptylzinc bromide, particularly in complex catalytic cycles like the Negishi cross-coupling. The reactivity and selectivity of heptylzinc bromide in these reactions are governed by a delicate balance of steric and electronic factors.

A primary challenge in the cross-coupling of secondary alkylzinc reagents like heptylzinc bromide is the competition between the desired reductive elimination and undesired side reactions, most notably β-hydride elimination. This side reaction leads to the formation of an alkene and an isomeric, typically linear, organometallic species, resulting in a mixture of products.

Computational models can be employed to predict the likelihood of these competing pathways. By calculating the activation energies for both the reductive elimination and β-hydride elimination transition states, the selectivity of a given catalytic system can be estimated. These models typically incorporate the structures of the organozinc reagent, the organic halide, and the palladium catalyst, including its phosphine (B1218219) ligands.

Key parameters that are varied in these models to predict their effect on selectivity include:

Ligand Properties: The steric bulk and electronic properties of the phosphine ligands on the palladium catalyst are crucial. Bulky, electron-rich ligands are often found to favor reductive elimination, thereby increasing the yield of the desired branched product.

Substrate Sterics: The steric hindrance around the reaction center on both the heptylzinc bromide and the coupling partner can influence the geometry of the transition state and thus the reaction outcome.

Solvent Effects: The coordinating ability of the solvent can affect the aggregation state and reactivity of the organozinc reagent.

By systematically modifying these parameters in silico, computational models can guide the experimental design of more efficient and selective cross-coupling reactions with heptylzinc bromide.

Analytical Techniques for Heptylzinc Bromide Characterization and Reaction Monitoring

Spectroscopic Approaches for Structural Elucidation within Reaction Systems

Spectroscopic methods are paramount for probing the dynamic environment of a chemical reaction in real-time. For organozinc reagents, these techniques offer a window into the transient species and bonding changes that define the reaction mechanism, moving beyond simple compound identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for gaining deep mechanistic insights into reactions involving heptylzinc bromide. By monitoring changes in the chemical shifts and signal intensities of reactants, intermediates, and products over time, detailed kinetic profiles can be constructed. youtube.com

¹H NMR is particularly useful for tracking the consumption of the heptylzinc bromide and the formation of the coupled product. For instance, in a Negishi cross-coupling reaction, the disappearance of the characteristic α-methylene proton signal of the heptylzinc reagent and the appearance of new signals corresponding to the newly formed product can be quantitatively monitored. uni-muenchen.de This allows for the determination of reaction rates and orders. youtube.com Combining NMR with techniques like single-particle fluorescence microscopy can provide a more complete picture by correlating solution-state species observed by NMR with surface intermediates on the zinc metal. escholarship.org

Kinetic studies using ¹H NMR have been instrumental in understanding the effects of additives and solvents on the formation and reactivity of organozinc reagents. nih.gov For example, time-course analysis can reveal induction periods or changes in the reaction rate under different conditions, providing critical data for process optimization. youtube.comnih.gov Furthermore, advanced NMR techniques can help elucidate the structure of transient organometallic intermediates that are key to the catalytic cycle. nih.gov

Table 1: Illustrative ¹H NMR Kinetic Data for a Model Negishi Coupling Reaction

Time (minutes)Reactant A (Aryl Halide) Concentration (M)Product Concentration (M)
00.1000.000
100.0750.025
200.0560.044
300.0420.058
600.0180.082
1200.0030.097

This interactive table demonstrates typical data obtained from real-time NMR monitoring, which can be used to calculate reaction rates and half-life.

In-situ Infrared (IR) and Raman spectroscopy are invaluable for real-time monitoring of functional group transformations during reactions with heptylzinc bromide. mt.commt.com These techniques utilize fiber-optic probes that can be inserted directly into the reaction vessel, providing continuous data without the need for sampling. researchgate.netjasco-global.com

FTIR Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy excels at tracking changes in the concentration of key reaction species by monitoring their characteristic vibrational bands in the mid-infrared region. mt.commt.com For example, in a coupling reaction where heptylzinc bromide is added to a carbonyl compound, the disappearance of the C=O stretching band of the starting material and the appearance of a C-O stretching band in the product alcohol can be followed in real-time. This provides direct information on reaction initiation, conversion, endpoint, and the formation of any significant intermediates or by-products. researchgate.netmt.com The sensitivity of IR to changes in dipole moments makes it particularly insightful for studying the charge distribution and bonding in organometallic compounds. mt.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly well-suited for studying organometallic species. mt.comresearchgate.net It is highly sensitive to the vibrations of non-polar bonds, such as the carbon-zinc bond (C-Zn) and metal-ligand bonds in catalytic complexes, which are often weak or inactive in IR spectra. mt.comlibretexts.org This allows for direct observation of the organozinc reagent and its transformation. Raman is also advantageous for studying reactions in aqueous media, as water is a weak Raman scatterer. mt.com The ability to measure low-frequency vibrations is crucial for characterizing metal-containing compounds. mt.comlibretexts.org

Table 2: Key Vibrational Frequencies Monitored in Organozinc Reactions

Functional Group / BondTypical Wavenumber (cm⁻¹)Spectroscopic TechniqueApplication
C-Br (in Alkyl Bromide)550 - 650IR, RamanTracking consumption of starting material
C-Zn Stretch450 - 550RamanMonitoring the organozinc reagent
C=C (Aryl/Vinyl)1580 - 1650IR, RamanTracking aryl/vinyl starting material and product
Pd-P (Phosphine Ligand)400 - 500RamanObserving catalyst-ligand interactions

This interactive table highlights the specific spectral regions that are monitored to track different components during a reaction involving heptylzinc bromide.

Chromatographic Methods for Product Analysis and Purity Assessment

Chromatography is the cornerstone for separating complex mixtures, making it essential for analyzing the final products of reactions involving heptylzinc bromide and assessing their purity.

Gas Chromatography (GC) is the method of choice for the analysis of volatile products that are thermally stable. youtube.com In the context of heptylzinc bromide reactions, GC is frequently used to determine the yield and purity of coupled products from Negishi reactions, especially when the products are relatively nonpolar hydrocarbons, esters, or nitriles. nih.govnih.gov

The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. Separation is based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coating the column. youtube.com The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification, while the peak area is proportional to the concentration of the compound, allowing for quantitative analysis. youtube.com Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of the separated components based on their mass spectra. nih.gov

Table 3: Typical GC Parameters for Analysis of a Negishi Coupling Product

ParameterValue / TypePurpose
ColumnHP-5 (or similar 5% Phenyl Methylpolysiloxane)General purpose column for nonpolar to moderately polar analytes.
Column Dimensions30 m x 0.25 mm ID x 0.25 µm filmStandard dimensions for high-resolution separation.
Carrier GasHelium or HydrogenInert mobile phase.
Injection Temperature250 °CEnsures rapid vaporization of the sample.
Oven Program70 °C (2 min), then ramp 15 °C/min to 280 °C (5 min)Temperature gradient to separate compounds with different boiling points. orgsyn.org
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general quantitation, MS for definitive identification.

This interactive table outlines a standard set of conditions for the GC analysis of products from a reaction involving heptylzinc bromide.

For products that are non-volatile, thermally labile, or highly polar, High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique. upce.cz This is often the case for more complex molecules synthesized using heptylzinc bromide, such as active pharmaceutical ingredients or materials with multiple functional groups.

In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). Separation occurs based on the analyte's relative affinity for the two phases. Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water), is the most common mode. Detection is typically achieved using a UV-Vis detector, or for more universal detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). rsc.org For unambiguous identification and trace analysis, coupling HPLC with mass spectrometry (LC-MS) is the gold standard. upce.czrsc.org

Mass Spectrometry Techniques for Product Identification and Trace Analysis

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and structure of analytes. It is indispensable for confirming the identity of reaction products and detecting trace-level impurities. uvic.ca

The analysis of organometallic compounds like the products derived from heptylzinc bromide can be challenging due to their potential sensitivity to air and moisture. uvic.ca Therefore, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are often employed. upce.cz ESI is particularly useful as it can transfer ions from solution to the gas phase under mild conditions, making it ideal for coupling with HPLC (LC-MS). upce.cz

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a product, confirming its identity with a high degree of confidence. upce.cz Tandem mass spectrometry (MS/MS) involves fragmenting a selected ion and analyzing the resulting fragment ions. This provides detailed structural information that can be used to distinguish between isomers and elucidate the structure of unknown products or impurities.

In Situ and Operando Spectroscopic Techniques for Reaction Monitoring

Real-Time Tracking of Intermediates and Reaction Progression

The direct observation of organozinc reagents in solution and the tracking of their reactions are often complicated by their sensitivity to air and moisture. acs.org However, advancements in spectroscopic techniques have made it possible to monitor these processes in real-time.

Fluorescence Microscopy has emerged as a powerful tool for detecting surface reaction intermediates in the formation of organozinc reagents. nih.govacs.org Studies have shown that the formation of organozinc species from zinc metal and organic halides involves the initial formation of surface-bound intermediates. nih.gov Fluorescence microscopy can visualize these intermediates, often appearing as bright fluorescent "hot spots" on the surface of the zinc particles. nih.gov This technique has been instrumental in understanding the role of activating agents, such as lithium chloride (LiCl), which facilitate the solubilization of these surface intermediates into the solution. nih.gov

Infrared (IR) Spectroscopy , particularly when used in an in situ setup like ReactIR, provides valuable information on the progression of reactions involving organozinc reagents. youtube.comrsc.org By monitoring characteristic vibrational frequencies, it is possible to track the disappearance of reactants and the appearance of products and intermediates over time. youtube.com For instance, in a Negishi-type cross-coupling reaction, in situ IR can monitor the changes in the vibrational bands associated with the C-Zn bond and the aromatic rings of the coupling partners. rsc.org This allows for the determination of reaction kinetics and can reveal the influence of factors like the halide present in the organozinc reagent (e.g., bromide vs. iodide) on the reaction rate. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is another key technique for studying organozinc species in solution. nih.gov While the high reactivity and potential for equilibria can complicate spectral interpretation, NMR provides detailed structural information. nih.gov For example, ¹H NMR can be used to observe the formation of different organozinc species, such as monoorganozinc halides (RZnX) and diorganozinc compounds (R₂Zn), and to study their equilibrium in solution. nih.gov The chemical shifts observed in the presence of different solvents or additives, like dimethyl sulfoxide (B87167) (DMSO), can shed light on the coordination environment of the zinc center. nih.gov

X-ray Absorption Spectroscopy (XAS) offers element-specific insights into the local geometric and electronic structure around the zinc atom. nih.govrsc.orgnih.gov This technique is particularly useful for characterizing the coordination sphere of the zinc center in solution and can be performed under reaction conditions. nih.govnih.gov By analyzing the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions of the spectrum, researchers can determine bond distances, coordination numbers, and the nature of the ligands bound to the zinc. rsc.orgnih.gov For example, in situ XAS studies have been used to correlate the Zn-C bond distance in phenylzinc reagents with their reactivity in palladium-catalyzed cross-coupling reactions. rsc.org

Below is a table summarizing the application of these techniques in monitoring organozinc reactions:

Analytical TechniqueInformation ObtainedKey Findings for Organozinc Systems
Fluorescence Microscopy Visualization of surface reaction intermediatesDetection of fluorescent "hot spots" on zinc metal, indicating the accumulation of organozinc intermediates. nih.gov
In Situ IR Spectroscopy Real-time tracking of reactant, product, and intermediate concentrationsDetermination of reaction kinetics and the influence of halides on reaction rates in Negishi coupling. youtube.comrsc.org
NMR Spectroscopy Structural characterization of species in solutionObservation of equilibria between RZnX and R₂Zn and the effect of solvents on the zinc coordination environment. nih.gov
X-ray Absorption Spectroscopy Local geometric and electronic structure around the zinc atomCorrelation of Zn-C bond distances with the reactivity of organozinc reagents. rsc.orgnih.gov

Advanced Sampling Methodologies for Reactive Systems

The high reactivity of organometallic reagents like heptylzinc bromide presents significant challenges for traditional sampling and analysis. rsc.org Contact with air or moisture can lead to rapid decomposition, and the reaction conditions themselves (e.g., low temperatures) can be difficult to replicate outside the reactor. acs.org To overcome these limitations, a range of advanced sampling methodologies have been developed.

Flow Chemistry Systems offer a powerful platform for handling reactive intermediates. rsc.orgresearchgate.netnih.gov By performing reactions in a continuous flow, transient species can be generated and immediately directed to an in-line analytical instrument. rsc.orgresearchgate.net This minimizes the time between formation and analysis, reducing the risk of decomposition. Automated flow systems can be coupled with techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for rapid reaction analysis and optimization. nih.gov For instance, a flow protocol has been developed for the reductive coupling of tertiary amides with organozinc reagents prepared in situ, allowing for efficient C(sp³)–C(sp³) bond formation. nih.gov

Droplet-Based Microreactors provide a means of performing a large number of reactions in parallel on a very small scale. rsc.org Each droplet acts as an individual reactor, and the small volume allows for rapid mixing and heat transfer. rsc.org These systems can be designed to introduce reactants and initiators at precise times, and the droplets can then be directed for analysis. rsc.org

Enhanced Sampling Techniques in Molecular Dynamics Simulations complement experimental approaches by providing a computational means to explore complex reaction pathways and overcome the limitations of traditional simulations that can get trapped in local energy minima. chinesechemsoc.orgnumberanalytics.com Methods like metadynamics and integrated tempered sampling can be used to simulate rare events such as bond breaking and formation in organometallic reactions. chinesechemsoc.orgnumberanalytics.com These computational methods can provide insights into the structures and energies of transition states and intermediates that are difficult to observe experimentally. chinesechemsoc.org

Specialized In Situ Cells and Probes are crucial for integrating spectroscopic techniques directly into the reaction vessel. uu.nlyoutube.comnih.gov For example, attenuated total reflectance (ATR) probes for FTIR spectroscopy can be immersed directly into the reaction mixture, providing real-time data without the need for external sampling loops. researchgate.net Similarly, specialized cells for X-ray absorption spectroscopy and Raman spectroscopy have been designed to operate under a wide range of temperatures and pressures, enabling the study of catalytic systems under true working conditions. uu.nl For highly sensitive surface species, techniques like Dynamic Nuclear Polarization Surface Enhanced NMR Spectroscopy (DNP SENS) can be employed, using porous materials to protect the reactive organometallic complexes from the radicals used for signal enhancement. kaust.edu.sa

The following table outlines some advanced sampling and analysis methodologies for reactive systems:

MethodologyDescriptionApplication to Reactive Organometallic Systems
Automated Flow Systems Continuous reaction and analysis in a closed loop. rsc.orgresearchgate.netIn-line analysis of transient organozinc intermediates and rapid optimization of coupling reactions. nih.gov
Droplet-Based Microreactors High-throughput screening of reaction conditions in miniaturized reactors. rsc.orgEfficient screening of catalysts and reaction parameters for organozinc chemistry. rsc.org
Enhanced Sampling Simulations Computational methods to explore complex reaction energy landscapes. chinesechemsoc.orgnumberanalytics.comInvestigation of reaction mechanisms and transition states in organozinc-mediated transformations. chinesechemsoc.org
Specialized In Situ Probes/Cells Direct integration of analytical techniques into the reaction environment. uu.nlyoutube.comnih.govReal-time monitoring of heptylzinc bromide reactions using ATR-FTIR or operando XAS. uu.nlyoutube.com
DNP SENS Enhanced NMR spectroscopy for surface-bound species. kaust.edu.saCharacterization of reactive organometallic complexes immobilized within porous supports. kaust.edu.sa

Future Perspectives and Emerging Research Directions for Heptylzinc Bromide

Development of Next-Generation Organozinc Reagents

The utility of organozinc reagents like heptylzinc bromide is intrinsically linked to their method of preparation and their inherent reactivity. Future research is focused on creating next-generation organozinc reagents with enhanced stability, functionality, and reactivity profiles. A significant advancement lies in the direct insertion of zinc into organic halides, a process that can be significantly improved by the presence of activating agents like lithium chloride (LiCl). organic-chemistry.orgnih.gov This method allows for the high-yielding preparation of a wide array of functionalized aryl- and alkylzinc compounds, including those with long alkyl chains, from more affordable and readily available alkyl bromides. organic-chemistry.org

Key areas for the development of next-generation organozinc reagents include:

Enhanced Stability and Solubility: Research into novel solvent systems and additives aims to improve the stability and solubility of long-chain alkylzinc halides, facilitating easier handling and more consistent reactivity. The use of salt-stabilized organozinc pivalates, for instance, has shown superior reactivity compared to traditional halide-supported reagents. researchgate.net

Increased Functional Group Tolerance: A primary advantage of organozinc reagents is their tolerance of various functional groups. organicreactions.org Future work will continue to expand this compatibility, enabling the synthesis of even more complex and highly functionalized molecules in a single step. This includes the development of methods for preparing alkylzinc reagents bearing sensitive groups like ketones and aldehydes. organic-chemistry.org

Tunable Reactivity: The ability to fine-tune the reactivity of organozinc reagents is a critical goal. This can be achieved through the use of different activating agents, co-solvents, or by the formation of "ate" complexes (organozincates). researchgate.net Density functional theory (DFT) calculations have been employed to understand how factors like the halogen species and the alkyl ligand on zinc affect the reactivity of organozincate compounds. researchgate.net

A comparative look at different preparation methods for organozinc reagents highlights the ongoing innovation in this area:

Preparation MethodKey FeaturesAdvantagesRelevant Research Focus
Direct Zinc Insertion with LiCl Utilizes commercially available zinc powder and LiCl in THF. organic-chemistry.orgHigh yields, compatibility with various functional groups, applicable to large-scale synthesis. organic-chemistry.orgOptimizing reaction conditions for a broader range of long-chain alkyl bromides.
Rieke® Zinc Employs a highly reactive form of zinc metal.Allows for the direct reaction with less reactive organic halides.Expanding the scope to include more complex and sterically hindered substrates.
Transmetalation Involves the reaction of a zinc halide with an organolithium or Grignard reagent.A traditional method for preparing organozinc reagents. sigmaaldrich.comDeveloping more efficient and selective transmetalation protocols.
Mechanochemical Synthesis Utilizes ball-milling to facilitate the reaction between zinc metal and organic halides.Reduces the need for large volumes of organic solvents, leading to a greener process.Adapting this solvent-minimized approach for the synthesis of long-chain alkylzinc halides.

Integration of Heptylzinc Bromide in Automated Synthesis Platforms

The drive for higher throughput and reproducibility in chemical synthesis has led to the increasing adoption of automated platforms. The integration of organozinc reagents like heptylzinc bromide into these systems is a significant area of future development. Continuous flow chemistry, in particular, offers a promising avenue for the on-demand and scalable production of these sensitive reagents. acs.orgresearchgate.netresearchgate.netfraunhofer.de

Recent research has demonstrated the successful continuous synthesis of various organozinc compounds with high yields (78-100%) and has even been scaled up to a pilot plant level, achieving throughputs of up to 18 L/h. acs.org These continuous flow systems often utilize a packed bed of zinc metal through which a solution of the organic halide is passed, allowing for a safe and efficient reaction. researchgate.net

The benefits of integrating heptylzinc bromide synthesis and utilization into automated platforms include:

On-Demand Generation: Flow chemistry allows for the synthesis of the exact amount of heptylzinc bromide needed for a subsequent reaction, minimizing waste and handling of this reactive species. researchgate.net

Enhanced Safety: The small reaction volumes inherent to flow reactors mitigate the risks associated with the exothermicity of organometallic reagent formation. acs.org

Improved Reproducibility: Automated platforms provide precise control over reaction parameters such as temperature, flow rate, and stoichiometry, leading to more consistent product yields and purity. researchgate.net

Process Intensification: Continuous processing can significantly shorten reaction times and increase productivity compared to traditional batch methods. acs.org

The following table outlines the key aspects of integrating organozinc reagents into automated synthesis:

Automated PlatformKey TechnologyAdvantages for Heptylzinc BromideFuture Research Directions
Continuous Flow Synthesis Packed-bed reactors, microreactors. researchgate.netresearchgate.netOn-demand generation, improved safety, scalability. acs.orgresearchgate.netDevelopment of integrated systems for synthesis and subsequent in-line reactions (e.g., Negishi coupling). researchgate.netacs.org
Automated Liquid Handling Robotic systems for dispensing and transferring reagents.High-throughput screening of reaction conditions, precise control of stoichiometry.Integration with real-time analytical techniques for reaction monitoring and optimization.
Data-Driven Synthesis Machine learning algorithms to predict optimal reaction conditions.Accelerated discovery of new synthetic routes and optimization of existing ones.Development of comprehensive datasets for organozinc reactions to train more accurate predictive models.

Bio-Inspired Catalysis and Biocatalytic Applications with Organozinc Species

Nature provides a rich source of inspiration for the development of novel catalytic systems. The field of bio-inspired catalysis seeks to mimic the remarkable efficiency and selectivity of enzymes. acs.orgnih.gov For organozinc compounds, this involves designing synthetic catalysts that replicate the active sites of metalloenzymes.

One area of interest is the development of catalysts that can facilitate reactions under mild, environmentally friendly conditions, often in aqueous media. While direct biocatalytic applications involving the formation or reaction of the carbon-zinc bond in heptylzinc bromide are still in their infancy, the broader field of biocatalysis offers intriguing possibilities. For instance, engineered enzymes are being explored for a range of challenging chemical transformations. acs.orgnih.gov

Future research in this domain could focus on:

Enzyme Mimics: Designing small-molecule catalysts that mimic the coordination environment and reactivity of zinc-containing enzymes to perform specific transformations with organozinc reagents.

Directed Evolution of Enzymes: Employing directed evolution techniques to create artificial metalloenzymes capable of catalyzing reactions with organozinc substrates, potentially leading to novel and highly enantioselective transformations.

Tandem Catalysis: Combining biocatalytic steps with traditional organometallic catalysis in a single pot to create more efficient and sustainable synthetic routes. This could involve an enzymatic transformation to generate a precursor that then reacts with heptylzinc bromide. acs.org

Applications in Materials Science and Polymer Chemistry

Organozinc reagents, including long-chain alkylzinc halides like heptylzinc bromide, are emerging as valuable tools in materials science and polymer chemistry. A particularly promising application is their use as initiators in the ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable polymers like polylactic acid (PLA). nih.govresearchgate.netyoutube.comresearchgate.netnih.gov

The synthesis of PLA is of significant interest due to its potential as a sustainable alternative to petroleum-based plastics. nih.gov Organozinc compounds have been shown to be effective catalysts for the controlled ROP of lactide, leading to polymers with well-defined molecular weights and narrow polydispersities. acs.orgrsc.org The use of a heptyl group from heptylzinc bromide could potentially be incorporated as an end-group in the polymer chain, influencing the final properties of the material.

Key research areas for heptylzinc bromide in materials science include:

Initiators for Controlled Polymerization: Investigating the efficacy of heptylzinc bromide as an initiator for the controlled polymerization of various monomers to create polymers with tailored architectures and properties. This includes exploring its role in atom transfer radical polymerization (ATRP) and other controlled radical polymerization techniques. rsc.org

Synthesis of Functional Polymers: Utilizing the functional group tolerance of organozinc reagents to incorporate specific functionalities into polymers, thereby creating materials with desired chemical or physical properties.

Development of Biodegradable Materials: Optimizing the use of heptylzinc bromide and related organozinc compounds in the synthesis of biodegradable polyesters and other environmentally friendly polymers. nih.gov

The following table summarizes the potential applications of heptylzinc bromide in polymerization:

Polymerization TechniqueRole of Heptylzinc BromidePotential Polymer ProductResearch Focus
Ring-Opening Polymerization (ROP) Initiator/CatalystPolylactic acid (PLA), Polycaprolactone (PCL) nih.govControlling polymer molecular weight and architecture; investigating the influence of the heptyl end-group on polymer properties. acs.orgrsc.org
Negishi Coupling Polymerization Monomer functionalization/Coupling agentConjugated polymers, functional polyolefinsCreating novel polymer backbones with specific electronic or physical properties.
Atom Transfer Radical Polymerization (ATRP) Potential component of the initiating systemWell-defined functional polymersExploring the compatibility and efficiency of long-chain alkylzinc halides in ATRP systems. rsc.org

Computational Design of Enhanced Catalysts and Reaction Conditions

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of catalysts and the optimization of reaction conditions. For reactions involving heptylzinc bromide, computational methods can provide valuable insights into reaction mechanisms, transition states, and the factors that govern reactivity and selectivity.

Density functional theory (DFT) calculations, for example, can be used to:

Elucidate Reaction Mechanisms: Understand the detailed mechanistic pathways of reactions such as Negishi cross-coupling, including the roles of the catalyst, ligands, and additives. organic-chemistry.org

Predict Catalyst Performance: Screen virtual libraries of ligands and catalysts to identify promising candidates for specific transformations involving heptylzinc bromide, thereby reducing the need for extensive experimental screening.

Optimize Reaction Conditions: Model the effects of solvent, temperature, and other parameters on reaction outcomes to predict optimal conditions for yield and selectivity.

Understand Structure-Reactivity Relationships: Investigate how the structure of the organozinc reagent, including the length of the alkyl chain, influences its reactivity. researchgate.net

Recent computational studies on organozinc reagents have focused on understanding the nature of the active species in solution and the mechanism of the halogen-zinc exchange reaction. researchgate.net These studies provide a foundation for the computational design of more efficient and selective catalytic systems for reactions involving long-chain alkylzinc halides.

Sustainable Synthesis Methodologies and Waste Stream Management in Heptylzinc Bromide Utilization

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For a reagent like heptylzinc bromide, which is often used in stoichiometric amounts, improving the sustainability of its synthesis and use is a critical research objective. This involves developing greener synthetic routes, minimizing waste, and managing the environmental impact of the resulting waste streams.

Key strategies for enhancing the sustainability of heptylzinc bromide utilization include:

Greener Synthesis Routes: As mentioned earlier, mechanochemical methods and continuous flow processes can significantly reduce the use of hazardous organic solvents in the preparation of organozinc reagents. acs.orgresearchgate.netresearchgate.netfraunhofer.de

Atom Economy and Waste Reduction: Optimizing reaction conditions to maximize the incorporation of atoms from the reactants into the final product (high atom economy) is a core principle of green chemistry. This is particularly relevant for cross-coupling reactions where byproducts can be a significant issue. nih.gov

Life Cycle Assessment (LCA): Conducting comprehensive life cycle assessments of synthetic routes involving heptylzinc bromide can help to identify the major environmental hotspots and guide the development of more sustainable alternatives. rsc.orgrsc.org LCA studies on C-C cross-coupling reactions have highlighted the significant environmental impact of the catalyst and the choice of halobenzene. rsc.org

The following table outlines some green chemistry metrics and their relevance to reactions involving heptylzinc bromide:

Green Chemistry MetricDescriptionApplication to Heptylzinc Bromide Chemistry
Atom Economy The measure of the amount of starting materials that end up in the desired product.Optimizing Negishi and Fukuyama couplings to minimize byproduct formation. nih.govresearchgate.netacs.orgresearchgate.net
E-Factor (Environmental Factor) The mass ratio of waste to desired product.Reducing solvent use and byproduct formation in the synthesis and application of heptylzinc bromide.
Process Mass Intensity (PMI) The ratio of the total mass of materials used to the mass of the final product.Improving the efficiency of multi-step syntheses that utilize heptylzinc bromide.
Reaction Mass Efficiency (RME) A metric that considers yield, atom economy, and stoichiometry.Evaluating and comparing the "greenness" of different synthetic routes to a target molecule.

By focusing on these emerging research directions, the scientific community can continue to unlock the full potential of heptylzinc bromide and related organozinc reagents, paving the way for more efficient, selective, and sustainable chemical synthesis.

Conclusion

Summary of Key Advancements in Heptylzinc Bromide Research

Research involving heptylzinc bromide has led to significant progress in organic synthesis, particularly in the realm of carbon-carbon bond formation. As a prominent organozinc reagent, its utility is most pronounced in cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.

A major advancement is the application of heptylzinc bromide in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. wikipedia.orgnih.gov These reactions enable the efficient formation of a new carbon-carbon bond between the heptyl group of the organozinc reagent and a carbon atom of an organic halide or triflate. Researchers have demonstrated that alkylzinc reagents like heptylzinc bromide are powerful nucleophiles in the presence of palladium catalysts. wikipedia.org The presence of halide ions in solution can be crucial for the transmetalation step to the palladium center, a key process in the catalytic cycle. wikipedia.org

Specific applications have highlighted the reagent's value. For instance, a 0.5 M solution of n-heptylzinc bromide in tetrahydrofuran (B95107) (THF) has been successfully employed in the synthesis of cannabigerol (B157186) (CBG) precursors. google.com In one documented procedure, n-heptylzinc bromide was reacted with a complex aryl triflate in the presence of a palladium catalyst, PdCl2(dppf), to achieve the desired alkylation. google.com This showcases the reagent's ability to participate in the late-stage functionalization of intricate molecules, a highly desirable feature in medicinal chemistry and drug discovery. google.comprinceton.edu

Furthermore, advancements have been made in the preparation of alkylzinc reagents themselves, with methods developed for their direct synthesis from alkyl halides and zinc metal. nih.gov The development of these reagents as stable solutions, such as the 0.5M concentration in THF, has improved their accessibility and ease of use in laboratory settings. chemicalbook.com The ability to perform these couplings with a variety of substrates, including those containing sensitive functional groups, underscores the versatility and importance of heptylzinc bromide in modern synthetic strategies. nih.gov

Synthesis of Outstanding Challenges and Future Opportunities

Despite its utility, the application of heptylzinc bromide and related organozinc reagents is not without its challenges. A primary challenge lies in the inherent reactivity of organometallic compounds. Organozinc reagents are sensitive to air and moisture, necessitating the use of air-free techniques for their preparation and handling. wikipedia.org While they are generally less reactive than their Grignard or organolithium counterparts, which can be an advantage for selectivity, this lower nucleophilicity sometimes requires the use of highly active catalysts or specific reaction conditions to achieve efficient conversion. wikipedia.orglibretexts.org

Another challenge is the potential for side reactions, such as homodimerization of the coupling partners. princeton.edu Optimizing reaction conditions, including the choice of catalyst, ligands, and additives, is crucial to maximize the yield of the desired cross-coupled product and minimize these unwanted pathways. For example, the counter-ion of the alkylzinc reagent (bromide in this case) and the presence of additives like lithium salts can significantly impact reactivity and selectivity in cross-coupling reactions. nih.gov

Future opportunities in heptylzinc bromide research are abundant. There is a continuous drive to develop more robust and versatile catalytic systems that can broaden the scope of substrates compatible with this reagent. This includes designing catalysts that are more tolerant of functional groups and that can operate under milder, more environmentally friendly conditions, potentially even in aqueous media. nih.govlibretexts.org

The growing emphasis on three-dimensional molecular architecture in drug discovery presents a significant opportunity. princeton.edu Heptylzinc bromide serves as a tool for introducing linear alkyl chains (Csp3 centers) into complex molecules, which can be crucial for modulating a compound's pharmacological properties. princeton.eduump.edu.pl Expanding the toolbox of cross-coupling reactions to include the efficient union of two different secondary alkyl centers remains a significant goal, and reagents like heptylzinc bromide are central to these efforts. princeton.edu Furthermore, exploring its use in metallaphotoredox catalysis could open new avenues for Csp3-Csp3 bond formation under mild conditions. princeton.edu

Broader Impact of Heptylzinc Bromide Chemistry on Synthetic Science

The chemistry of heptylzinc bromide has a considerable impact that extends throughout synthetic science. Its primary contribution lies in facilitating the construction of carbon-carbon bonds, a fundamental process that underpins the synthesis of nearly all organic molecules, from pharmaceuticals to advanced materials. researchgate.netnih.gov

The success of reagents like heptylzinc bromide in Negishi and other cross-coupling reactions has been instrumental in the evolution of these methods into routine and indispensable tools for synthetic chemists. nih.govnih.gov This has enabled a modular or building-block approach to synthesis, where complex molecules can be assembled by coupling together smaller, pre-functionalized fragments. This strategy has dramatically increased the efficiency and creativity of molecular design and synthesis. princeton.edu

In the context of medicinal chemistry and drug discovery, the ability to introduce specific alkyl fragments like the heptyl group is of paramount importance. The size, shape, and lipophilicity of a drug molecule are critical determinants of its biological activity, and the incorporation of a heptyl chain can significantly influence these properties. ump.edu.plnih.gov The use of heptylzinc bromide allows for the systematic modification of lead compounds to optimize their efficacy and pharmacokinetic profiles. princeton.edu

Moreover, the principles and methodologies developed for reactions involving heptylzinc bromide contribute to the broader field of organometallic chemistry. researchgate.net Understanding the reactivity, stability, and catalytic cycles of zinc reagents provides valuable insights that can be applied to the development of new reagents and reactions involving other metals. As synthetic chemistry continues to tackle increasingly complex molecular targets and strives for greater efficiency and sustainability, the foundation laid by the study and application of reagents like heptylzinc bromide will remain critically important. nih.gov

Q & A

Basic Research Questions

Q. How should a 0.5M heptylzinc bromide solution in THF be prepared and standardized for cross-coupling reactions?

  • Methodology :

  • Preparation : Under inert atmosphere (argon or nitrogen), dissolve heptylzinc bromide in anhydrous THF to achieve a 0.5M concentration. Use Schlenk line techniques to avoid moisture .
  • Standardization : Titrate the solution using a standardized iodine solution to quantify active zinc species. Alternatively, use NMR spectroscopy with a deuterated internal standard (e.g., 1,4-dioxane) to confirm concentration .
    • Critical Notes : Ensure THF is freshly distilled over sodium/benzophenone to remove peroxides and moisture, as impurities can deactivate the reagent .

Q. What storage conditions maximize the stability of 0.5M heptylzinc bromide solutions?

  • Methodology :

  • Store in resealable ChemSeal™ bottles under argon at -20°C for long-term stability. For short-term use (≤2 weeks), storage at 2–8°C in a sealed, moisture-free environment is acceptable .
  • Monitor decomposition via periodic NMR or GC-MS analysis. Look for byproducts like heptane or zinc oxides, indicating hydrolysis or oxidation .

Q. What safety protocols are essential when handling heptylzinc bromide solutions?

  • Methodology :

  • Use flame-resistant lab coats, gloves, and safety goggles. Conduct reactions in a fume hood due to THF’s flammability and the reagent’s air sensitivity .
  • In case of spills, neutralize with dry sand or vermiculite, followed by ethanol to quench residual reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for heptylzinc bromide in Negishi couplings to improve yield and selectivity?

  • Methodology :

  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF, THF) versus non-polar solvents (e.g., hexane) to assess reaction rates and byproduct formation. THF typically enhances solubility and reactivity .
  • Catalyst Screening : Compare Pd(PPh₃)₄, Pd(dba)₂, and NiCl₂(dppe) catalysts. Pd-based catalysts often provide higher yields in cross-couplings .
  • Stoichiometry : Vary the molar ratio of heptylzinc bromide to electrophilic partners (e.g., aryl halides) between 1.1:1 and 1.5:1 to minimize side reactions .

Q. How do trace impurities (e.g., water, oxygen) affect the reactivity of heptylzinc bromide, and how can they be quantified?

  • Methodology :

  • Impact Analysis : Introduce controlled amounts of water (0.1–1.0% v/v) to the solution and monitor reaction yields. Even 0.5% water can reduce yields by >50% due to hydrolysis .
  • Quantification : Use Karl Fischer titration for water content analysis. For oxygen, employ gas chromatography with a thermal conductivity detector (GC-TCD) .

Q. What analytical techniques are most effective for characterizing heptylzinc bromide and its reaction products?

  • Methodology :

  • Purity Assessment : Combine ICP-OES (for zinc content) with ¹H NMR to quantify active species. Compare integration ratios of heptyl protons to internal standards .
  • Reaction Monitoring : Use in situ FT-IR to track carbonyl or C-Zn bond vibrations. For complex mixtures, LC-MS or GC-MS can identify organic byproducts .

Q. How can data contradictions in batch-to-batch reproducibility be resolved?

  • Methodology :

  • Root-Cause Analysis : Compare storage conditions (e.g., argon purity, temperature fluctuations) and THF lot variability. Test aliquots from different batches in standardized reactions (e.g., coupling with bromobenzene) .
  • Statistical Design : Use a factorial experiment to isolate variables (e.g., temperature, catalyst loading) and identify critical factors affecting yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.